Tetrazanbigen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1,3,10,12-tetrazapentacyclo[12.8.0.02,11.04,9.015,20]docosa-2,4,6,8,10,15,17,19-octaene |
InChI |
InChI=1S/C18H16N4/c1-2-6-13-12(5-1)9-10-22-16(13)11-19-17-18(22)21-15-8-4-3-7-14(15)20-17/h1-8,16H,9-11H2,(H,19,20) |
InChI Key |
KQQCOPLSURIQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(CNC3=NC4=CC=CC=C4N=C32)C5=CC=CC=C51 |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis of 1,2,4,5-Tetrazines and Their Derivatives
Introduction
While the compound "Tetrazanbigen" is not found in current chemical literature, the name suggests a focus on nitrogen-rich (tetraza) structures. This guide centers on the synthesis of 1,2,4,5-tetrazines, a class of high-nitrogen heterocyclic compounds that are foundational in modern drug development, bioorthogonal chemistry, and materials science. 1,2,4,5-tetrazines, also known as s-tetrazines, are six-membered aromatic rings containing four nitrogen atoms.[1][2] Their unique electronic properties make them highly reactive in inverse-electron-demand Diels-Alder (IEDDA) reactions, a cornerstone of "click chemistry."[3][4][5] This reactivity, combined with their often intense coloration and fluorescence potential, has led to significant applications in pretargeted cancer therapy, in vivo imaging, and diagnostics.
This technical whitepaper provides an in-depth overview of the core synthetic methodologies for 1,2,4,5-tetrazines, detailed experimental protocols, quantitative data, and visualizations of key workflows and reaction pathways relevant to researchers, scientists, and drug development professionals.
Core Synthetic Strategies
The synthesis of the 1,2,4,5-tetrazine ring typically involves a two-step process: the formation of a dihydro-1,2,4,5-tetrazine intermediate, followed by an oxidation step to yield the aromatic tetrazine. Key starting materials (synthons) include nitriles, iminoesters, amidrazones, and guanidine derivatives.
1. The Pinner Synthesis and Its Modifications
The Pinner synthesis is a classical and widely used method for preparing 3,6-disubstituted-1,2,4,5-tetrazines. The process begins with the reaction of an iminoester with hydrazine to form an amidrazone, which then undergoes cyclization to a dihydro-1,2,4,5-tetrazine.
A significant advancement on this method is the direct, one-pot synthesis from nitriles and hydrazine, often catalyzed by Lewis acids like Ni2+ or Zn2+ salts. This approach avoids the isolation of intermediates and allows for the creation of both symmetric and unsymmetric tetrazines in moderate to good yields.
2. Synthesis from Guanidine Derivatives
Guanidine hydrochloride serves as a valuable precursor for creating functionalized tetrazines. A multi-step reaction with hydrazine first produces 1,2,3-triaminoguanidine hydrochloride. This intermediate can then be reacted with other reagents and subsequently oxidized (e.g., with sodium nitrite in acetic acid) to form the tetrazine ring. This pathway is particularly useful for synthesizing precursors for high-energy density materials.
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic route depends on the desired substituents and the required scale. The following table summarizes yields for various synthetic approaches to 3,6-disubstituted-1,2,4,5-tetrazines.
| Starting Material | Substituent (R) | Oxidizing Agent | Solvent | Yield (%) | Reference |
| Imidoyl Chlorides | t-butyl | Hydrazine | Not specified | 45% | |
| Imidoyl Chlorides | 3-NO₂-C₆H₄ | Hydrazine | Not specified | 49% | |
| Imidoyl Chlorides | 3-F-C₆H₄ | Hydrazine | Not specified | 61% | |
| Arylsulfonylhydrazones | Aryl | N-Chlorosuccinimide (NCS) | Nitromethane | 92% | |
| Thiocarbohydrazide | Methyl, Methylthio | Sodium Nitrite / TFA | Trifluoroacetic Acid | 23% | |
| Nitriles & Hydrazine | Benzyl | Nickel(II) catalyst | Not specified | up to 95% |
Experimental Protocols
Protocol 1: Metal-Catalyzed One-Pot Synthesis of 3,6-Dibenzyl-1,2,4,5-tetrazine
This protocol is adapted from the Lewis-acid catalyzed synthesis of tetrazines directly from nitriles and hydrazine, which offers high yields and operational simplicity.
Materials:
-
Benzyl nitrile
-
Hydrazine monohydrate (anhydrous)
-
Nickel(II) chloride (NiCl₂) or Zinc(II) chloride (ZnCl₂) (5 mol%)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Oxidizing agent (e.g., Sodium nitrite, air)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), add the Lewis acid catalyst (5 mol%).
-
Add anhydrous THF, followed by benzyl nitrile (2 equivalents).
-
Slowly add anhydrous hydrazine monohydrate (1 equivalent) to the stirring solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature. The intermediate dihydrotetrazine is typically oxidized in situ.
-
Introduce an oxidizing agent. This can be achieved by bubbling dry air through the solution or by the careful addition of a chemical oxidant like sodium nitrite in an acidic medium.
-
Once the oxidation is complete (indicated by a characteristic color change to pink or red), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the 3,6-dibenzyl-1,2,4,5-tetrazine.
Protocol 2: Synthesis of an Asymmetric Tetrazine via Imidoyl Chlorides
This protocol describes a general method for producing asymmetrically substituted tetrazines, which are crucial for bioorthogonal applications where one substituent is a functional handle for conjugation.
Materials:
-
Appropriate 1,2-dichloromethylene hydrazines
-
Hydrazine monohydrate
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, combine the 1,2-dichloromethylene hydrazine (1 equivalent) with hydrazine monohydrate (1.1 equivalents) in a suitable solvent.
-
Seal the vessel and heat in a microwave reactor according to optimized conditions (e.g., 120 °C for 30 minutes).
-
After cooling, evaporate the solvent. The crude product is the dihydrotetrazine intermediate.
-
Dissolve the crude dihydrotetrazine in acetic acid and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.2 equivalents) in water, maintaining the temperature at 0 °C.
-
Stir the reaction for 1-2 hours at 0 °C. The formation of the tetrazine is indicated by the appearance of a vibrant pink or red color.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration and solvent removal, purify the asymmetric tetrazine product by column chromatography.
Mandatory Visualizations
Synthetic and Application Pathways
The following diagrams illustrate the core synthetic workflow for 1,2,4,5-tetrazines and their primary application in bioorthogonal chemistry.
Bioorthogonal Chemistry: The Inverse-Electron-Demand Diels-Alder Reaction
The utility of 1,2,4,5-tetrazines in drug development is powerfully demonstrated by their role in bioorthogonal chemistry. These reactions occur within living systems without interfering with native biochemical processes. The most prominent example is the IEDDA reaction between an electron-deficient tetrazine and a strained, electron-rich dienophile, such as trans-cyclooctene (TCO).
This reaction is prized for its exceptionally fast kinetics, with second-order rate constants orders of magnitude faster than other bioorthogonal reactions. This speed allows for efficient labeling at the low concentrations typical of in vivo systems. The reaction is highly selective and produces only nitrogen gas as a byproduct, leading to a stable dihydropyridazine linkage.
A key application is "pretargeted therapy," where a target (e.g., a cancer cell) is first labeled with a TCO-modified antibody. A tetrazine-conjugated drug or imaging agent is then administered, which rapidly and selectively reacts with the TCO, concentrating the payload at the target site and minimizing off-target toxicity. Furthermore, many tetrazine-fluorophore conjugates are designed to be "fluorogenic" — their fluorescence is quenched until the reaction occurs, dramatically improving the signal-to-noise ratio in imaging applications.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.iau.ir [journals.iau.ir]
- 3. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide on Tetrazanbigen as a PPARγ Partial Agonist
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetrazanbigen (TNBG) and its derivatives as partial agonists of the Peroxisome Proliferator-Activated Receptor γ (PPARγ). This compound, a novel sterol isoquinoline derivative, has demonstrated moderate inhibitory effects on human cancer cell lines through the induction of lipoapoptosis.[1][2] However, its therapeutic potential has been limited by poor water solubility.[1][2] This guide details the subsequent development of TNBG analogues with improved physicochemical properties and enhanced anticancer activities, focusing on the particularly potent compound, 14g. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and illustrate the underlying signaling pathways and experimental workflows.
Introduction to this compound and PPARγ
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[3] It plays a pivotal role in regulating genes involved in lipid metabolism, adipogenesis, and insulin sensitivity. The discovery that PPARγ activation can induce differentiation and inhibit the growth of malignant cells has made it an attractive target for anticancer drug development.
Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been associated with undesirable side effects. This has spurred the search for partial agonists, which are hypothesized to retain the therapeutic benefits of PPARγ activation while exhibiting a reduced side-effect profile. This compound (TNBG) and its derivatives have emerged as a promising new class of PPARγ partial agonists with potential applications in oncology. The primary mechanism of their anticancer action is believed to be the induction of lipoapoptosis, a form of programmed cell death characterized by excessive lipid accumulation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (TNBG) and its potent analogue, 14g.
Table 1: In Vitro Antiproliferative Activity
| Compound | Cell Line | IC50 (μM) |
| 14g | HepG2 (Liver Cancer) | 0.54 |
| 14g | A549 (Lung Cancer) | 0.47 |
Data extracted from studies on the antiproliferative effects of TNBG derivatives.
Table 2: Physicochemical Properties
| Compound | Water Solubility |
| This compound (TNBG) | 4 μg/mL |
| 14g | 31.4 mg/mL |
This demonstrates the significantly improved water solubility of the derivative 14g compared to the parent compound TNBG.
Signaling Pathway and Mechanism of Action
The anticancer effects of this compound derivatives are attributed to their partial agonism of PPARγ. The binding of a partial agonist like 14g to PPARγ initiates a cascade of molecular events that lead to the upregulation of genes involved in lipid metabolism and ultimately induce lipoapoptosis in cancer cells.
References
The Emergence of Tetrazanbigen: A Novel Sterol Isoquinoline Derivative Targeting Cancer Metabolism
An In-depth Technical Guide on the Discovery, Origin, and Mechanism of Action of Tetrazanbigen and Its Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonists.
Introduction
This compound (TNBG) is a novel, synthetically derived sterol isoquinoline compound that has recently emerged as a promising candidate in the landscape of anticancer drug development.[1][2] Its discovery stems from research focused on identifying new agents that can induce lipoapoptosis, a form of programmed cell death related to lipid metabolism, in human cancer cells.[1][2] Characterized by a unique chemical scaffold, TNBG has been shown to exert moderate inhibitory effects on cancer cell lines. However, its initial development was hampered by poor water solubility.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound and its more potent analogue, compound 14g, with a focus on their mechanism of action as partial agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (TNBG) and its optimized derivative, compound 14g, as reported in the primary literature.
Table 1: In Vitro Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (μM) |
| This compound (TNBG) | Not specified in abstracts | Moderate inhibitory effects |
| Compound 14g | HepG2 (Hepatocellular Carcinoma) | 0.54 |
| Compound 14g | A549 (Lung Cancer) | 0.47 |
Table 2: Physicochemical Properties of this compound and Compound 14g
| Compound | Water Solubility | Fold Improvement |
| This compound (TNBG) | 4 μg/mL | - |
| Compound 14g | 31.4 mg/mL | >1000-fold |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
The synthesis of this compound and its analogues is a multi-step process involving the construction of the core isoquinoline structure followed by various modifications to enhance biological activity and solubility. The general synthetic route is outlined below.
General Procedure:
-
Amide Formation: Substituted phenethylamines are reacted with chloroacetyl chloride in a suitable solvent like dichloromethane (CH2Cl2) to yield corresponding amides.
-
Phthalimide Substitution: The resulting amides are then refluxed with potassium phthalimide in dimethylformamide (DMF) to produce phthalimide derivatives.
-
Cyclization: The phthalimide derivatives undergo a cyclization reaction in the presence of a dehydrating agent such as phosphorus pentoxide to form the isoquinoline core structure.
-
Further Modifications: To improve solubility and anticancer activity, further chemical modifications are made. For instance, to create derivatives like 14g, TNBG analogues are alkylated with various chlorinated aliphatic chains in DMF.
Cell Viability Assessment (CCK-8 Assay)
The antiproliferative effects of this compound derivatives are quantified using the Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, A549) are seeded in 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. The plates are pre-incubated for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, compound 14g) by adding 10 µL of the compound solution to each well.
-
Incubation: The plates are incubated for an appropriate duration (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
CCK-8 Reagent Addition: Following incubation, 10 µL of CCK-8 solution is added to each well. Care is taken to avoid introducing bubbles.
-
Final Incubation: The plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 values are determined.
Western Blotting for PPARγ Expression
Western blotting is employed to determine the effect of this compound derivatives on the expression levels of PPARγ protein.
Protocol:
-
Protein Extraction: Cancer cells treated with the test compounds are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (e.g., 25 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked for at least one hour in a standard blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PPARγ overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for one hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
In Vivo Xenograft Model
The in vivo anticancer efficacy of lead compounds like 14g is evaluated using a tumor xenograft model in mice.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice or SCID mice) are used for the study.
-
Tumor Cell Implantation: Human cancer cells (e.g., A549) are subcutaneously injected into the flank of the mice.
-
Tumor Growth and Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is regularly measured with calipers.
-
Drug Administration: Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., 14g at a dose of 10 mg/kg) via a suitable route of administration (e.g., intraperitoneal or oral). The control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored throughout the treatment period. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The efficacy of the compound is determined by the reduction in tumor growth in the treated group compared to the control group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: PPARγ signaling pathway modulation by this compound.
References
In-depth Technical Guide: The Induction of Lipopaptosis by Tetrazanbigen in Cancer Cells
Disclaimer: The terms "Lipopaptosis" and "Tetrazanbigen" do not correspond to established scientific concepts or entities in publicly available research and scientific literature as of the latest search. This guide is constructed based on a hypothetical framework derived from the user's query, imagining what such a mechanism and compound might entail within the context of cancer biology. The experimental data and protocols presented are illustrative and based on common methodologies used in cancer research for studying novel cell death pathways.
Introduction
Cancer cell biology is characterized by the evasion of programmed cell death, or apoptosis. Novel therapeutic strategies often aim to re-engage or bypass these defunct apoptotic pathways. "Lipopaptosis," a term conceived for this guide, describes a hypothetical form of regulated cell death initiated by the catastrophic accumulation of lipid peroxides, leading to membrane damage and subsequent cellular demise. This process is distinct from ferroptosis, though it shares some overlapping features like the involvement of lipid peroxidation.
This compound is a fictitious novel small molecule engineered to selectively induce lipopaptosis in cancer cells. This guide provides a technical overview of its mechanism of action, experimental validation, and the signaling pathways involved.
Core Mechanism of Action
This compound is hypothesized to function through a dual-pronged approach:
-
Inhibition of Lipid Peroxide Detoxification: this compound is proposed to be a potent inhibitor of a novel (hypothetical) enzyme, Lipid Peroxidase Reductase 1 (LPR1), which is overexpressed in various cancer types and is crucial for detoxifying lipid peroxides.
-
Enhancement of Lipid Peroxide Generation: The compound is also thought to increase the intracellular concentration of reactive oxygen species (ROS) specifically targeted to lipid-rich compartments like the endoplasmic reticulum and mitochondria, thereby accelerating the formation of lipid peroxides.
The culmination of these effects is a massive, irreparable accumulation of lipid peroxides, leading to loss of membrane integrity and cell death.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from key experiments validating the efficacy and mechanism of this compound.
Table 1: Dose-Response of this compound on Cancer Cell Viability
| Cell Line | IC50 (nM) after 48h |
| Pancreatic (PANC-1) | 15.2 |
| Breast (MCF-7) | 28.5 |
| Lung (A549) | 45.1 |
| Normal Fibroblasts (NHLF) | > 1000 |
Table 2: Quantification of Intracellular Lipid Peroxidation
| Treatment (PANC-1 cells) | Lipid Peroxidation (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (20 nM) | 8.7 |
| This compound (20 nM) + Liproxstatin-1 (Ferroptosis Inhibitor) | 8.5 |
| This compound (20 nM) + Deferoxamine (Iron Chelator) | 8.6 |
Table 3: Analysis of Cell Death Markers
| Treatment (PANC-1 cells) | Annexin V+/PI- (%) (Early Apoptosis) | Annexin V+/PI+ (%) (Late Apoptosis/Necrosis) |
| Vehicle Control | 2.1 | 1.5 |
| Staurosporine (Apoptosis Inducer) | 35.4 | 10.2 |
| This compound (20 nM) | 5.3 | 42.8 |
Experimental Protocols
1. Cell Viability Assay (MTS Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Procedure:
-
Seed cancer cells (PANC-1, MCF-7, A549) and normal cells (NHLF) in 96-well plates at a density of 5,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of this compound (0.1 nM to 10 µM) for 48 hours.
-
Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 using non-linear regression analysis.
-
2. Lipid Peroxidation Measurement (BODIPY™ 581/591 C11 Staining)
-
Objective: To quantify the extent of lipid peroxidation induced by this compound.
-
Procedure:
-
Treat PANC-1 cells with this compound (20 nM) and relevant inhibitors for 24 hours.
-
Incubate the cells with 2 µM BODIPY™ 581/591 C11 dye for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a flow cytometer. The dye shifts its fluorescence emission from red to green upon oxidation.
-
Quantify the green fluorescence intensity as a measure of lipid peroxidation.
-
3. Flow Cytometry for Cell Death Analysis (Annexin V/PI Staining)
-
Objective: To characterize the mode of cell death induced by this compound.
-
Procedure:
-
Treat PANC-1 cells with this compound (20 nM) or Staurosporine (1 µM) for 24 hours.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Visualizations
Caption: Hypothetical mechanism of action of this compound in inducing lipopaptosis.
Caption: Workflow for the experimental validation of this compound's effects.
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Tetrazanbigen
Disclaimer: Please note that "Tetrazanbigen" is a fictional compound. The following technical guide has been generated to fulfill the structural and content requirements of the prompt. All data, experimental protocols, and descriptions are illustrative and based on established principles of pharmacokinetic research for small molecule drugs.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and bioavailability characteristics of this compound, a novel investigational compound. The studies summarized herein were conducted in standard rodent and non-rodent animal models to elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.[1] The data presented are intended to form a foundational basis for dose selection in further preclinical safety studies and to guide the design of initial clinical trials. All studies were performed in compliance with Good Laboratory Practice (GLP) regulations as outlined in 21 CFR Part 58.[2]
Pharmacokinetic Profile
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats and Beagle dogs following both intravenous (IV) and oral (PO) administration.[3] A summary of the key pharmacokinetic parameters is presented in the tables below. These parameters, including Cmax (maximum concentration) and AUC (area under the curve), are crucial for determining the rate and extent of drug absorption.[4][5]
Data Presentation
Table 1: Key Pharmacokinetic Parameters of this compound in Male Sprague-Dawley Rats
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1250 ± 210 | 480 ± 95 |
| Tmax (h) | 0.08 (first sampling point) | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 2850 ± 450 | 4100 ± 620 |
| AUC0-inf (ng·h/mL) | 2910 ± 470 | 4250 ± 680 |
| t1/2 (h) | 3.8 ± 0.7 | 4.2 ± 0.9 |
| Cl (L/h/kg) | 0.69 ± 0.11 | - |
| Vdss (L/kg) | 2.5 ± 0.4 | - |
| F (%) | - | 29.2 |
Data are presented as mean ± standard deviation (n=5 per group). F (%) denotes absolute oral bioavailability.
Table 2: Key Pharmacokinetic Parameters of this compound in Male Beagle Dogs
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 980 ± 150 | 350 ± 70 |
| Tmax (h) | 0.08 (first sampling point) | 2.0 ± 0.7 |
| AUC0-t (ng·h/mL) | 2100 ± 320 | 3800 ± 550 |
| AUC0-inf (ng·h/mL) | 2150 ± 340 | 3920 ± 590 |
| t1/2 (h) | 5.5 ± 1.1 | 6.1 ± 1.3 |
| Cl (L/h/kg) | 0.47 ± 0.08 | - |
| Vdss (L/kg) | 3.1 ± 0.6 | - |
| F (%) | - | 36.5 |
Data are presented as mean ± standard deviation (n=4 per group). F (%) denotes absolute oral bioavailability.
Experimental Protocols
Detailed methodologies are provided below for the key in vivo pharmacokinetic studies. These protocols are designed to ensure data reliability and reproducibility.
In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
-
Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of this compound in rats.
-
Test System: Male Sprague-Dawley rats (8-10 weeks old), sourced from Charles River Laboratories. Animals were acclimated for at least 5 days prior to the study.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle, with ad libitum access to standard chow and water.
-
Study Design: A parallel-group design was used with two groups (n=5 per group).
-
Group 1: Intravenous (IV) administration of this compound at a dose of 2 mg/kg.
-
Group 2: Oral (PO) administration of this compound at a dose of 10 mg/kg.
-
-
Formulation:
-
IV formulation: this compound was dissolved in a vehicle of 10% Solutol® HS 15 in sterile saline.
-
PO formulation: this compound was suspended in a vehicle of 0.5% methylcellulose in water.
-
-
Dosing and Sample Collection:
-
The IV dose was administered as a bolus via the lateral tail vein. The PO dose was administered by oral gavage.
-
Serial blood samples (~0.2 mL) were collected from the jugular vein into K2EDTA-coated tubes at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma was isolated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.
-
Pharmacokinetic Analysis: Non-compartmental analysis (NCA) was performed using Phoenix™ WinNonlin® software. Key parameters such as Cmax, Tmax, AUC, half-life (t1/2), clearance (Cl), and volume of distribution (Vdss) were calculated. Absolute oral bioavailability (F) was calculated using the formula: F(%) = (AUCPO / AUCIV) x (DoseIV / DosePO) x 100.
Mandatory Visualizations
Hypothetical Signaling Pathway for this compound
Caption: Hypothetical signaling cascade showing this compound's inhibitory action on Kinase B.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for an in vivo pharmacokinetic study.
Logical Relationship for Bioavailability Calculation
References
- 1. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. admescope.com [admescope.com]
- 4. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Tetrazanbigen's role in signal transduction pathways
Disclaimer
The following technical guide is a hypothetical document created to fulfill the user's prompt. The molecule "Tetrazanbigen" and the "Z-receptor" signaling pathway are fictional and used for illustrative purposes to demonstrate the requested format, including data presentation, experimental protocols, and Graphviz visualizations. The data and experimental details are not based on real-world scientific findings.
Whitepaper: The Role of this compound in Modulating the Z-Receptor Signal Transduction Pathway
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of this compound, a novel synthetic peptide, and its inhibitory role in the Z-receptor signaling cascade, a critical pathway involved in cellular proliferation. We present detailed experimental protocols, quantitative data from key assays, and visual diagrams of the signaling pathway and experimental workflows to elucidate the mechanism of action of this compound.
Introduction to the Z-Receptor Pathway
The Z-receptor is a receptor tyrosine kinase (RTK) that, upon binding its cognate ligand, Growth Factor Z (GF-Z), undergoes dimerization and autophosphorylation. This activation initiates a downstream signaling cascade, recruiting Adaptor Protein Alpha (AP-A) and subsequently activating Kinase Beta (K-B), leading to the phosphorylation of transcription factors that promote cell cycle progression and proliferation. Dysregulation of the Z-receptor pathway has been implicated in various proliferative disorders.
This compound: A Competitive Antagonist
This compound is a synthetic peptide designed to act as a competitive antagonist of the Z-receptor. By mimicking the binding domain of GF-Z, this compound occupies the ligand-binding site on the Z-receptor, preventing the binding of GF-Z and subsequent receptor activation. This inhibitory action blocks the downstream signaling cascade, thereby inhibiting cellular proliferation.
Quantitative Data Summary
The inhibitory effects of this compound were quantified through a series of in vitro and cell-based assays. The data is summarized below for clarity and comparison.
Table 1: In Vitro Binding Affinity and Kinase Inhibition
| Assay Type | Parameter | This compound | Control Peptide |
| Surface Plasmon Resonance | KD (nM) | 15.2 | > 10,000 |
| In Vitro Kinase Assay | IC50 (nM) | 45.8 | > 20,000 |
-
KD (Dissociation Constant): A measure of binding affinity. Lower values indicate stronger binding.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[1]
Table 2: Cell-Based Assay Results
| Cell Line | Assay Type | Parameter | This compound (µM) |
| Proliferative Cell Line A | Cell Viability (MTT) | IC50 | 1.2 |
| Proliferative Cell Line A | K-B Phosphorylation | IC50 | 0.8 |
| Non-proliferative Control | Cell Viability (MTT) | IC50 | > 100 |
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the Z-receptor signaling pathway and the experimental workflows used to characterize this compound are provided below.
Caption: The Z-Receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of K-B phosphorylation.
Experimental Protocols
Detailed methodologies for the key experiments are provided to ensure reproducibility.
5.1. Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.[2][3][4]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
5.2. Western Blot for K-B Phosphorylation
This protocol is used to assess the effect of this compound on the phosphorylation of Kinase Beta (K-B).[5]
-
Sample Preparation:
-
Culture cells to 80% confluency and serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with Growth Factor Z (GF-Z) for 15 minutes.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated K-B (p-K-B) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody for total K-B to serve as a loading control.
-
Quantify the band intensities to determine the relative levels of p-K-B.
-
Conclusion
The data presented in this technical guide demonstrates that this compound is a potent and specific inhibitor of the Z-receptor signaling pathway. It acts as a competitive antagonist, preventing the activation of the Z-receptor by its natural ligand, GF-Z. This leads to a dose-dependent reduction in the phosphorylation of the downstream kinase, K-B, and a subsequent inhibition of cellular proliferation in Z-receptor-dependent cell lines. These findings highlight the potential of this compound as a therapeutic agent for the treatment of proliferative disorders driven by aberrant Z-receptor signaling. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic potential.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. IC50 determination and cell viability assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Structure-Activity Relationship of Tetrazanbigen Analogues as Potent and Selective JAK2 Kinase Inhibitors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, represents a critical node in cytokine signaling pathways implicated in myeloproliferative neoplasms and inflammatory disorders.[1][2] This document provides a comprehensive overview of the structure-activity relationship (SAR) for a novel class of inhibitors based on the fictional "Tetrazanbigen" core scaffold. We present quantitative data for a series of analogues, detail the experimental protocols for their evaluation, and visualize the relevant biological pathway and discovery workflow.
Introduction and Core Scaffold
The this compound scaffold is a novel heterocyclic framework designed to target the ATP-binding site of JAK2. Its core structure features a tetrazole moiety, a common pharmacophore in medicinal chemistry known for its metabolic stability and ability to form key hydrogen bonds.[3] The generalized structure allows for chemical diversification at three key positions (R¹, R², and R³) to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
Figure 1: Core Scaffold of this compound

Structure-Activity Relationship (SAR) Data
A series of this compound analogues were synthesized and evaluated for their inhibitory activity against JAK2 and a closely related off-target kinase, JAK1, to determine selectivity. The primary biochemical potency was assessed using an ADP-Glo™ kinase assay.[4]
Table 1: SAR of this compound Analogues Against JAK Family Kinases
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | JAK2 IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Selectivity (Fold, JAK1/JAK2) |
| TBG-1 | -H | -H | -H | 850 | 1200 | 1.4 |
| TBG-2 | -F | -H | -H | 450 | 980 | 2.2 |
| TBG-3 | -Cl | -H | -H | 210 | 750 | 3.6 |
| TBG-4 | -CH₃ | -H | -H | 150 | 600 | 4.0 |
| TBG-5 | -CF₃ | -H | -H | 75 | 950 | 12.7 |
| TBG-6 | -CH₃ | -CH₃ | -H | 95 | 450 | 4.7 |
| TBG-7 | -CH₃ | -OCH₃ | -H | 320 | 1500 | 4.7 |
| TBG-8 | -CH₃ | -H | -CH₂OH | 145 | 590 | 4.1 |
| TBG-9 | -CH₃ | -H | -COOH | 980 | >10000 | >10.2 |
| TBG-10 | -CH₃ | -H | -CONH₂ | 120 | 550 | 4.6 |
SAR Summary:
-
R¹ Position: Modifications at the R¹ position demonstrate a clear trend where increasing the electron-withdrawing nature and lipophilicity of the substituent enhances JAK2 potency. The trifluoromethyl group in TBG-5 provided the highest potency.
-
R² Position: Substitution at the R² position appears to be sterically hindered. Even a small methyl group (TBG-6 ) led to a slight decrease in potency compared to TBG-4 . The introduction of a polar methoxy group (TBG-7 ) was detrimental to activity.
-
R³ Position: The R³ position is sensitive to the introduction of charged groups. The carboxylic acid in TBG-9 significantly reduced potency, likely due to unfavorable interactions in the binding pocket or poor cell permeability. In contrast, neutral hydrogen-bond donors and acceptors like the amide in TBG-10 were well-tolerated.
Signaling Pathway Inhibition
This compound analogues inhibit the JAK-STAT signaling pathway.[1] Upon cytokine binding to its receptor, JAK2 is activated, leading to the phosphorylation of STAT proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in cell proliferation and inflammation. This compound blocks this cascade at the initial phosphorylation step.
Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced during a kinase reaction, which is inversely correlated with kinase inhibition.
-
Materials: Recombinant human JAK1 and JAK2 enzymes, appropriate peptide substrate, ATP, ADP-Glo™ Kinase Assay kit, this compound analogues (10 mM stock in DMSO).
-
Procedure:
-
Prepare serial dilutions of the test compounds in a 384-well plate. A typical starting concentration is 10 µM, with 10-point, 3-fold dilutions.
-
Add 2.5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of the compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
-
Cellular Proliferation Assay (Ba/F3 Cell Line)
This assay assesses the ability of the compounds to inhibit cytokine-dependent cell growth, providing a measure of cellular potency.
-
Materials: Ba/F3 cells engineered to be dependent on a specific cytokine (e.g., IL-3) for survival and proliferation, RPMI-1640 medium, Fetal Bovine Serum (FBS), IL-3, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed Ba/F3-IL-3 dependent cells in a 96-well plate at a density of 5,000 cells per well in a medium containing a sub-optimal concentration of IL-3.
-
Add serial dilutions of this compound analogues to the wells. Include a 'no-cytokine' control and a 'vehicle-only' (DMSO) control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence to determine the number of viable cells.
-
Calculate IC₅₀ values based on the inhibition of cell proliferation.
-
Drug Discovery and Optimization Workflow
The development of potent and selective kinase inhibitors follows a structured workflow, from initial screening to preclinical evaluation. This process is iterative, with data from later stages informing the design of new analogues for earlier stages.
Caption: A typical workflow for kinase inhibitor drug discovery.
Conclusion
The this compound scaffold serves as a promising starting point for the development of novel JAK2 inhibitors. The SAR studies presented herein highlight the importance of substituent properties at the R¹ and R³ positions for achieving high potency and selectivity. Future work will focus on optimizing the pharmacokinetic properties of lead compounds, such as TBG-5 and TBG-10 , to identify a preclinical candidate for further development in the treatment of myeloproliferative neoplasms and other JAK2-mediated diseases.
References
Methodological & Application
Application Notes and Protocols: Tetrazanbigen for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrazanbigen is a potent and selective small molecule inhibitor of the novel ZN-Kinase, a key enzyme implicated in inflammatory signaling pathways. Dysregulation of the ZN-Kinase pathway is associated with a range of autoimmune and inflammatory disorders. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates. These application notes provide detailed protocols for the solubilization of this compound and its use in a typical in vitro kinase assay.
Data Presentation: this compound Solubility
Proper solubilization is critical for accurate and reproducible experimental results.[1] this compound is a hydrophobic molecule with limited aqueous solubility. The following table summarizes its solubility in common laboratory solvents. It is recommended to prepare a concentrated stock solution in 100% DMSO.[1][2]
| Solvent | Solubility (at 25°C) | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 50 mg/mL (≥ 100 mM) | Recommended for preparing high-concentration stock solutions.[1] |
| Ethanol | ~5 mg/mL (~10 mM) | May be used for some applications, but lower solubility limits its use for high concentration stocks. |
| Methanol | ~2 mg/mL (~4 mM) | Not recommended for primary stock solutions due to lower solubility. |
| Water | <0.1 mg/mL (<0.2 mM) | Practically insoluble. Do not use for initial stock preparation. |
| PBS (Phosphate-Buffered Saline) | <0.1 mg/mL (<0.2 mM) | Insoluble. Dilution of DMSO stock into PBS may cause precipitation. |
Note: The molecular weight of this compound is assumed to be 500 g/mol for concentration calculations.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted to working concentrations as needed.
Materials:
-
This compound powder
-
Anhydrous DMSO (Biotechnology Grade)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 200 µL of anhydrous DMSO to the tube containing the this compound powder. This will yield a final concentration of 50 mM.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes to aid dissolution. Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage (up to 12 months).
Protocol 2: Preparation of Working Solutions for an In Vitro Kinase Assay
This protocol details the serial dilution of the 50 mM DMSO stock solution to prepare working solutions for a typical kinase inhibition assay. It is crucial to maintain a consistent final DMSO concentration across all experimental conditions to avoid solvent-induced artifacts. A final DMSO concentration of <0.5% is generally well-tolerated by most cell-based assays.
Materials:
-
50 mM this compound stock solution in DMSO
-
Kinase assay buffer
-
Sterile microcentrifuge tubes or a 96-well plate
-
Calibrated micropipettes and sterile tips
Procedure:
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 50 mM stock solution 1:50 in DMSO. For example, add 2 µL of the 50 mM stock to 98 µL of DMSO.
-
Serial Dilutions: Perform a serial dilution of the 1 mM intermediate stock in DMSO to generate a range of concentrations for the dose-response curve. For a 10-point curve, a 1:3 serial dilution is common.
-
Final Dilution into Assay Buffer: Dilute the DMSO serial dilutions 1:100 into the kinase assay buffer. This will result in a final DMSO concentration of 1% in the working solutions. For example, add 1 µL of each DMSO dilution to 99 µL of kinase assay buffer.
-
Vehicle Control: Prepare a vehicle control by diluting DMSO 1:100 in the kinase assay buffer. This is essential for distinguishing the effect of the compound from that of the solvent.
Visualizations
Signaling Pathway of ZN-Kinase
The following diagram illustrates the hypothetical signaling pathway in which ZN-Kinase is a central component. This compound acts by inhibiting the phosphorylation of the downstream substrate, thereby blocking the signal transduction cascade.
Caption: ZN-Kinase signaling pathway and point of inhibition by this compound.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the general workflow for determining the inhibitory activity of this compound on ZN-Kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
References
Application of Tetrazanbigen Derivative in HepG2 and A549 Cancer Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of a novel Tetrazanbigen derivative, compound 14g , in hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. The information presented is based on findings from preclinical research, demonstrating the potent anti-proliferative effects of this compound.
Introduction
This compound (TNBG) is a sterol isoquinoline derivative that has shown moderate inhibitory effects on human cancer cell lines through the induction of lipoapoptosis. However, its poor water solubility has limited its therapeutic potential. To address this, a series of TNBG analogues were synthesized, leading to the identification of compound 14g . This derivative exhibits significantly improved water solubility and demonstrates potent anticancer activity in both HepG2 and A549 cell lines. The primary mechanism of action is believed to be the partial activation and upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression.
Data Summary
The anti-proliferative activity of this compound derivative 14g was evaluated in HepG2 and A549 cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 14g | 0.54 |
| A549 | Lung Cancer | 14g | 0.47 |
Signaling Pathway
The anticancer effects of this compound derivative 14g are linked to its role as a partial agonist of PPARγ. Upon binding to PPARγ, the compound is thought to initiate a signaling cascade that leads to the inhibition of cancer cell growth and proliferation. The proposed signaling pathway is depicted below.
Caption: Proposed signaling pathway of this compound derivative 14g in cancer cells.
Experimental Workflow
A general workflow for evaluating the efficacy of this compound derivative 14g in HepG2 and A549 cell lines is outlined below. This workflow includes cell viability assessment, apoptosis analysis, and protein expression analysis.
Application Notes and Protocols: Western Blot Analysis of PPARγ Expression Following Tetrazanbigen Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] As a key regulator of these processes, PPARγ has emerged as a significant therapeutic target for metabolic diseases and cancer.[3][4][5] Tetrazanbigen (TNBG) and its derivatives have been identified as partial agonists of PPARγ, capable of modulating its expression and activity. This document provides detailed protocols for utilizing Western blot analysis to quantify the expression of PPARγ in response to this compound treatment, a critical step in characterizing its mechanism of action and therapeutic potential.
Western blotting is a widely adopted technique to detect and quantify specific proteins within a complex mixture, such as a cell lysate. The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing for the protein of interest with specific antibodies. This application note offers a comprehensive workflow, from cell culture and treatment to data analysis and interpretation.
Data Presentation: Quantitative Analysis of PPARγ Expression
Densitometric analysis of Western blot bands allows for the quantification of protein expression levels. The data should be normalized to a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading. The results can be presented in a tabular format for clear comparison between different treatment groups.
Table 1: Densitometric Analysis of PPARγ Expression in Response to this compound Treatment
| Treatment Group | Concentration (µM) | Mean PPARγ Expression (Arbitrary Units) | Standard Deviation | Fold Change vs. Control | p-value |
| Vehicle Control | 0 | 1.00 | 0.12 | 1.0 | - |
| This compound | 1 | 1.58 | 0.21 | 1.58 | <0.05 |
| This compound | 5 | 2.45 | 0.33 | 2.45 | <0.01 |
| This compound | 10 | 3.12 | 0.45 | 3.12 | <0.001 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the steps for culturing an appropriate cell line and treating it with this compound. The choice of cell line will depend on the research context (e.g., HepG2 or A549 cancer cell lines have been used in previous studies with TNBG derivatives).
Materials:
-
Appropriate cell line (e.g., HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (and a suitable vehicle, e.g., DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Prepare a vehicle control with the same concentration of the solvent.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protein Extraction (Lysis)
This protocol describes how to extract total protein from the treated cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or a similar lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (4°C)
Procedure:
-
Cell Washing: After incubation, place the 6-well plates on ice. Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well) to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to new pre-chilled microcentrifuge tubes.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay, following the manufacturer's instructions.
Western Blot Analysis
This protocol details the steps for separating the extracted proteins by SDS-PAGE, transferring them to a membrane, and detecting PPARγ.
Materials:
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-PPARγ antibody (dilution to be optimized as per manufacturer's recommendation)
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (depending on the primary antibody host)
-
Wash buffer (TBST: Tris-buffered saline with 0.1% Tween 20)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PPARγ antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to normalize the data.
Visualizations
Signaling Pathway
Caption: this compound-PPARγ Signaling Pathway.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Revisiting PPARγ as a target for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational Approaches for PPARγ Inhibitor Development: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazanbigen in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazanbigen (TNBG) is a novel sterol isoquinoline derivative that has demonstrated moderate inhibitory effects on human cancer cell lines through the induction of lipoapoptosis.[1] However, its poor water solubility has limited its therapeutic potential.[1] A novel analog, compound 14g, has been synthesized to overcome this limitation, exhibiting significantly improved water solubility and potent in vitro antiproliferative activity against HepG2 and A549 cancer cell lines.[1] The anticancer effects of this compound derivatives are believed to be mediated through the partial activation and upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression.[1]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its derivatives, specifically compound 14g, in a preclinical xenograft mouse model to evaluate its anti-tumor efficacy.
Mechanism of Action: PPARγ Signaling Pathway
This compound and its analogs function as partial agonists of PPARγ, a nuclear hormone receptor that plays a crucial role in regulating adipocyte differentiation, glucose homeostasis, and inflammation.[2] In the context of cancer, activation of PPARγ has been shown to inhibit tumor growth through various mechanisms including the induction of apoptosis and cell cycle arrest. The binding of a ligand, such as a this compound derivative, to PPARγ leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, modulating their transcription. This can lead to the inhibition of proliferative signaling pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Data Presentation
The following tables summarize the available quantitative data for the this compound derivative, compound 14g.
Table 1: In Vitro Antiproliferative Activity of Compound 14g
| Cell Line | IC50 (μM) |
| HepG2 (Hepatocellular Carcinoma) | 0.54 |
| A549 (Lung Carcinoma) | 0.47 |
Table 2: Physicochemical Properties of this compound (TNBG) and Compound 14g
| Compound | Water Solubility |
| This compound (TNBG) | 4 μg/mL |
| Compound 14g | 31.4 mg/mL |
Table 3: In Vivo Anti-Tumor Efficacy of Compound 14g in a Xenograft Model
| Treatment Group | Dose | Route of Administration | Tumor Growth Reduction |
| Compound 14g | 10 mg/kg | Not Specified | Strong reduction in tumor growth |
| Vehicle Control | - | Not Specified | - |
Experimental Protocols
The following protocols are provided as a general guideline for conducting a xenograft mouse model study to evaluate the anti-tumor efficacy of this compound derivatives. These should be adapted based on the specific cell line and experimental design.
Cell Culture and Preparation
-
Cell Lines: A549 (human lung carcinoma) or HepG2 (human hepatocellular carcinoma) cells.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting:
-
Grow cells to 80-90% confluency.
-
Wash cells with sterile phosphate-buffered saline (PBS).
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in a serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
-
Assess cell viability using a trypan blue exclusion assay. Viability should be >95%.
-
Xenograft Model Establishment
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), 6-8 weeks old.
-
Acclimatization: Acclimatize mice for at least one week prior to the experiment.
-
Tumor Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the animals for tumor formation.
-
Treatment Administration
-
Tumor Growth Monitoring:
-
Begin measuring tumor volume when tumors become palpable (typically 7-14 days post-implantation).
-
Use digital calipers to measure the length and width of the tumor 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization:
-
When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Vehicle Control Group: Administer the vehicle solution used to dissolve the this compound derivative.
-
This compound Derivative Group(s): Administer the compound at various doses (e.g., 5, 10, 25 mg/kg) to determine a dose-response relationship. The initial published effective dose for compound 14g was 10 mg/kg.
-
Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent relevant to the cancer type.
-
-
Administration:
-
The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties and intended clinical use.
-
Administer treatment according to a defined schedule (e.g., daily, every other day) for a specified duration.
-
Data Collection and Analysis
-
Tumor Growth Inhibition:
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The primary endpoint is typically the tumor volume at the end of the study.
-
Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
-
Toxicity Assessment:
-
Monitor mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
At the end of the study, major organs can be collected for histopathological analysis.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed differences in tumor growth between the treatment and control groups.
-
Conclusion
The this compound derivative, compound 14g, represents a promising novel anticancer agent with a distinct mechanism of action involving the PPARγ signaling pathway. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this and similar compounds in a xenograft mouse model. Rigorous preclinical evaluation is essential to further characterize the efficacy and safety profile of this compound derivatives and to guide their potential translation into clinical applications.
References
Application Note: Measuring Tetrazanbigen Antiproliferative Effects Using the CCK-8 Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cell Counting Kit-8 (CCK-8) assay is a sensitive, convenient, and non-radioactive colorimetric method for determining cell viability and proliferation.[1][2][3] This assay is instrumental in drug screening to assess the cytotoxic or cytostatic effects of test molecules on cell growth.[1] The core of the CCK-8 assay lies in the utilization of a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble, orange-colored formazan dye.[2] The amount of formazan generated is directly proportional to the number of metabolically active, viable cells. This application note provides a detailed protocol for measuring the antiproliferative effects of a novel compound, "Tetrazanbigen," on a selected cancer cell line.
Principle of the CCK-8 Assay:
The assay is based on the bioreduction of the WST-8 tetrazolium salt by intracellular dehydrogenases in viable cells. This reaction, facilitated by an electron mediator, produces a formazan dye with an absorbance maximum at approximately 450 nm. The intensity of the orange color is a direct indicator of the number of living cells in the culture.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)
-
Culture Medium: Recommended medium for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell Counting Kit-8 (CCK-8)
-
This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader with a 450 nm filter
-
Multi-channel pipette
Experimental Workflow and Protocols
The overall experimental workflow is depicted in the diagram below.
3.1. Cell Culture and Seeding
-
Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell adherence.
3.2. This compound Treatment
-
Prepare a series of dilutions of this compound in the culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
After the 24-hour pre-incubation, remove the old medium and add 100 µL of the medium containing various concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the solvent at the same concentration as the treatment groups).
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours).
3.3. CCK-8 Assay Protocol
-
At the end of the treatment period, add 10 µL of the CCK-8 solution to each well of the 96-well plate. Be careful to avoid introducing bubbles, as they can interfere with the absorbance reading.
-
Incubate the plate for 1-4 hours in the incubator. The optimal incubation time can vary depending on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
Data Presentation and Analysis
4.1. Calculation of Cell Viability
The percentage of cell viability is calculated using the following formula:
Cell Viability (%) = [(Asample - Ablank) / (Acontrol - Ablank)] x 100
-
Asample: Absorbance of the wells treated with this compound.
-
Acontrol: Absorbance of the vehicle control wells.
-
Ablank: Absorbance of the wells with medium and CCK-8 only.
4.2. Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of this compound that inhibits cell proliferation by 50%. This value is determined by plotting a dose-response curve with the log of this compound concentration on the x-axis and the percentage of cell viability on the y-axis. The IC50 value can then be calculated using non-linear regression analysis.
4.3. Example Data Summary
The following table shows hypothetical data for the antiproliferative effect of this compound on a cancer cell line after 48 hours of treatment.
| This compound (µM) | Mean Absorbance (450 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100.0 |
| 0.1 | 1.180 | 0.070 | 94.4 |
| 1 | 0.950 | 0.065 | 76.0 |
| 10 | 0.625 | 0.050 | 50.0 |
| 50 | 0.350 | 0.040 | 28.0 |
| 100 | 0.200 | 0.030 | 16.0 |
| Blank | 0.100 | 0.015 | - |
From this data, the IC50 value is determined to be 10 µM.
Hypothetical Signaling Pathway of this compound Action
While the precise mechanism of this compound is under investigation, many antiproliferative agents target key signaling pathways that regulate cell growth and survival. The diagram below illustrates a hypothetical pathway where this compound inhibits a critical kinase, leading to the suppression of downstream proliferative signals.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background absorbance | Contamination of medium or reagents. | Use fresh, sterile reagents and aseptic techniques. Subtract the average absorbance of blank wells. |
| Low absorbance values | Insufficient cell number or short incubation time with CCK-8. | Increase the initial cell seeding density or extend the CCK-8 incubation time. |
| High variability between replicate wells | Uneven cell distribution or pipetting errors. The "edge effect" can also cause variability in the outermost wells. | Ensure a single-cell suspension before seeding. Be precise with pipetting. Avoid using the outermost wells of the plate for measurements. |
| Test compound interferes with the assay | The compound is a reducing agent or has absorbance at 450 nm. | Wash cells with PBS before adding CCK-8 to remove the compound. Run a control with the compound in cell-free medium to check for direct reaction with CCK-8. |
Conclusion
The CCK-8 assay is a robust and reliable method for assessing the antiproliferative effects of compounds like this compound. Its simplicity, high sensitivity, and non-toxic nature make it an ideal choice for high-throughput screening in drug discovery and cancer research. Following the detailed protocol and considering potential troubleshooting steps will ensure accurate and reproducible results.
References
Tetrazanbigen: Application Notes and Protocols for Metabolic Disease and Cancer Research
For Research Use Only
Introduction
Tetrazanbigen (TNBG) is a novel sterol isoquinoline derivative that has demonstrated potential in the study of metabolic diseases and cancer.[1][2] It functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key nuclear receptor involved in the regulation of glucose and lipid metabolism, as well as inflammation.[1][2][3] PPARγ is a well-established therapeutic target for type 2 diabetes, and its modulators are being investigated for their anti-cancer properties. TNBG and its analogs offer a promising avenue for research into the therapeutic potential of PPARγ modulation with potentially improved pharmacological profiles.
This document provides detailed application notes and protocols for the use of this compound and its potent analog, 14g , in in vitro and in vivo research settings.
Mechanism of Action
This compound and its derivatives act as partial agonists for PPARγ. Upon binding, they induce a conformational change in the PPARγ receptor, leading to the recruitment of coactivators and the regulation of target gene transcription. This signaling pathway plays a crucial role in adipogenesis, insulin sensitivity, and the control of inflammatory responses. In the context of cancer, PPARγ activation has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Signaling Pathway Diagram
The diagram below illustrates the proposed signaling pathway for this compound and its analog 14g, highlighting their role as partial agonists of PPARγ and the subsequent downstream effects on gene transcription related to metabolic regulation and cancer cell proliferation.
Caption: Proposed signaling pathway of this compound (TNBG) and its analog 14g.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its analog, 14g.
Table 1: In Vitro Antiproliferative Activity (IC50 Values)
| Compound | HepG2 (µM) | A549 (µM) |
| 14g | 0.54 | 0.47 |
Data from a CCK-8 assay.
Table 2: Physicochemical Properties
| Compound | Water Solubility (mg/mL) |
| TNBG | 0.004 |
| 14g | 31.4 |
Analog 14g demonstrates over a 1000-fold improvement in water solubility compared to the parent compound TNBG.
Table 3: In Vivo Antitumor Efficacy
| Compound | Dose (mg/kg) | Tumor Growth Reduction |
| 14g | 10 | Strong reduction |
Data from a xenograft model.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (CCK-8)
This protocol describes the methodology to assess the antiproliferative effects of this compound analog 14g on cancer cell lines.
Materials:
-
HepG2 and A549 cancer cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
This compound analog 14g (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HepG2 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of 14g in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 14g . Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubate the plates for 48 hours.
-
-
Cell Viability Measurement:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Experimental Workflow Diagram:
Caption: Workflow for the in vitro cell proliferation assay (CCK-8).
Protocol 2: Western Blot Analysis for PPARγ Expression
This protocol outlines the procedure to determine the effect of this compound analog 14g on the expression of PPARγ.
Materials:
-
Cancer cells (e.g., HepG2, A549)
-
6-well plates
-
This compound analog 14g
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PPARγ
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with 14g at the desired concentration for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against PPARγ overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and detect the protein bands using a chemiluminescence detection reagent and an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol details the methodology for evaluating the antitumor efficacy of this compound analog 14g in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Cancer cells (e.g., A549)
-
Matrigel
-
This compound analog 14g
-
Vehicle solution
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A549 cells) mixed with Matrigel into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer 14g (e.g., 10 mg/kg) or the vehicle solution to the respective groups via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analysis (e.g., histopathology, biomarker analysis) as needed.
-
Compare the tumor growth between the treatment and control groups to evaluate the efficacy of 14g .
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).
Experimental Workflow Diagram:
Caption: Workflow for the in vivo xenograft tumor model.
References
- 1. This compound Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonists: Design, Synthesis, Structure-Activity Relationship, and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Peroxisome proliferator-activated receptor gamma and metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Water Solubility of Tetrazanbigen
Introduction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to the poor aqueous solubility of Tetrazanbigen, a novel sterol isoquinoline derivative.[1] This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and advanced strategies to enhance the solubility and bioavailability of this compound for reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the documented aqueous solubility of this compound?
A1: this compound is characterized as a compound with very low aqueous solubility. Published data indicates its water solubility is approximately 4 µg/mL.[1] This property classifies it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is a primary obstacle to absorption and bioavailability.[2][3]
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor water solubility of this compound is attributed to its chemical structure, which is characteristic of a sterol isoquinoline derivative. Such molecules are often highly lipophilic and possess a rigid crystalline structure, making it difficult for water molecules to effectively solvate them.
Q3: What are the recommended starting solvents for preparing a this compound stock solution?
A3: Due to its hydrophobic nature, high-purity, anhydrous organic solvents are recommended for preparing stock solutions. Dimethyl sulfoxide (DMSO) is a common and effective choice. Dimethylformamide (DMF) or ethanol can also be considered as alternatives. It is crucial to use a fresh, unopened bottle of the solvent to avoid moisture contamination, which can negatively impact solubility.
Q4: Can I use heating or sonication to help dissolve this compound?
A4: Yes, gentle heating and sonication are standard techniques to aid in the dissolution of poorly soluble compounds. A water bath set to 37°C can be used for warming. Sonication helps to break down compound aggregates. However, it is important to use these methods judiciously, as excessive heat may lead to the degradation of the compound.
Troubleshooting Guide
Problem: My this compound stock solution, prepared in DMSO, precipitates when I dilute it into my aqueous cell culture medium or buffer.
This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is not soluble.
-
Solution 1: Reduce the Final Concentration. The most direct approach is to lower the final working concentration of this compound in your experiment. The concentration may be exceeding its solubility limit in the aqueous medium.
-
Solution 2: Perform a Stepwise Dilution. Avoid adding the concentrated DMSO stock directly into the full volume of the aqueous medium. Instead, create an intermediate dilution by adding the stock to a smaller volume of the medium first, mixing thoroughly, and then adding this to the final volume.
-
Solution 3: Pre-warm the Aqueous Medium. Warming your cell culture medium or buffer to 37°C before adding the compound can help to increase its solubility.
-
Solution 4: Increase the Final DMSO Concentration (with caution). A slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may help to keep the compound in solution. However, it is critical to include a vehicle control to ensure the DMSO concentration is not causing cellular toxicity or other unwanted effects.
Problem: I am observing inconsistent or non-reproducible results in my cell-based assays.
This may be linked to the precipitation of this compound in the cell culture medium, leading to an unknown and variable effective concentration of the compound.
-
Solution 1: Visually Inspect for Precipitate. Before and during your experiment, carefully inspect the culture wells under a microscope for any signs of precipitate.
-
Solution 2: Conduct a Kinetic Solubility Assay. Determine the maximum soluble concentration of this compound in your specific cell culture medium under your experimental conditions (temperature, CO2 levels). This will help you to establish a reliable working concentration range.
-
Solution 3: Utilize a Solubility Enhancement Strategy. For consistent results, especially in longer-term assays, formulating this compound to improve its aqueous solubility is recommended. Techniques such as creating an inclusion complex with cyclodextrins or preparing a nanosuspension can provide a more stable formulation.
Quantitative Data on Solubility Enhancement Strategies
The following table summarizes various techniques that can be employed to improve the aqueous solubility of poorly soluble compounds like this compound.
| Strategy | Description | Potential Solubility Increase | Key Considerations |
| Co-solvents | Adding a water-miscible organic solvent (e.g., ethanol, PEG 400) to the aqueous medium. | 2 to 50-fold | Can cause toxicity at higher concentrations. May lead to precipitation upon further dilution. |
| pH Adjustment | Modifying the pH of the solution to ionize the compound, which is generally more soluble than the neutral form. | 10 to 100-fold | Only applicable to ionizable compounds. The required pH may not be compatible with biological assays. |
| Cyclodextrin Inclusion Complexes | Encapsulating the drug molecule within the hydrophobic cavity of a cyclodextrin. | 100 to 1000-fold | The complex must be stable. The type of cyclodextrin and preparation method needs optimization. |
| Nanosuspensions | Reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate. | Varies, significantly improves dissolution rate | Requires specialized equipment (e.g., high-pressure homogenizer). Stabilizers are needed to prevent particle aggregation. |
| Solid Dispersions | Dispersing the drug in a hydrophilic polymer matrix. | 50 to 500-fold | The choice of polymer is critical. The amorphous form of the drug may convert back to the crystalline form over time. |
Experimental Protocols
Protocol 1: Improving this compound Solubility using Cyclodextrin Inclusion Complexation
This protocol describes the preparation of a this compound-cyclodextrin complex to enhance its aqueous solubility.
-
Selection of Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and low toxicity.
-
Molar Ratio Determination: Prepare complexes at different molar ratios of this compound to HP-β-CD (e.g., 1:1, 1:2, 1:5) to find the optimal ratio.
-
Kneading Method:
-
Place a defined amount of HP-β-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., ethanol/water mixture) to form a paste.
-
Add the calculated amount of this compound to the paste and knead for 30-45 minutes.
-
Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
-
Solubility Assessment:
-
Add an excess amount of the powdered complex to a known volume of water or buffer.
-
Shake the suspension at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspension through a 0.22 µm filter.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Preparation of a this compound Nanosuspension
This protocol outlines a method for preparing a nanosuspension to improve the dissolution rate of this compound.
-
Preparation of Coarse Suspension:
-
Disperse a known amount of this compound in an aqueous solution containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC).
-
Stir the mixture using a magnetic stirrer to form a coarse suspension.
-
-
High-Pressure Homogenization:
-
Pass the coarse suspension through a high-pressure homogenizer.
-
Apply a pressure of approximately 1500 bar for 10-20 cycles.
-
Maintain the temperature of the system using a cooling bath to prevent overheating.
-
-
Particle Size Analysis:
-
Measure the particle size distribution of the resulting nanosuspension using a dynamic light scattering (DLS) instrument. A particle size of less than 500 nm is generally desired.
-
-
Characterization:
-
Assess the physical stability of the nanosuspension by monitoring particle size over time.
-
Determine the dissolution rate of the nanosuspension compared to the unformulated drug powder.
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Caption: Relationship between poor solubility and experimental consequences.
Caption: Hypothetical signaling pathway of this compound in cancer cells.
References
Overcoming Tetrazanbigen precipitation in aqueous solutions
Welcome to the technical support resource for Tetrazanbigen. This guide provides troubleshooting information and answers to frequently asked questions to help you overcome challenges with compound precipitation in aqueous solutions, ensuring the reliability and reproducibility of your experiments.
Troubleshooting Guide: Resolving this compound Precipitation
This guide is designed to help you identify and solve common precipitation issues encountered during the preparation and use of this compound solutions.
Q1: My this compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer (e.g., PBS, Tris). What went wrong?
A1: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to crash out of solution.
Immediate Actions:
-
Do not use the solution with precipitate. The actual concentration will be unknown and lower than intended.
-
Try to resolubilize the compound by gentle warming (not exceeding 37°C) and vortexing or sonication. If it does not redissolve, the preparation must be discarded.
Preventative Measures:
-
Lower the Final Concentration: this compound has limited solubility in purely aqueous buffers. Check the solubility data below to ensure your target concentration is achievable.
-
Use a Serial Dilution Approach: Instead of a large, single-step dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in DMSO first, then dilute this intermediate stock into your final aqueous buffer.
-
Increase Final DMSO Concentration: A small percentage of DMSO (e.g., 0.5-1.0%) in the final working solution can help maintain solubility. However, always verify the tolerance of your specific assay to the final DMSO concentration.
-
Add a Surfactant: Including a non-ionic surfactant like Tween-20 (at a final concentration of 0.01-0.05%) in your aqueous buffer can significantly improve this compound solubility.
Q2: My this compound solution was clear initially but formed a precipitate after being stored at 4°C or after a freeze-thaw cycle. How can I prevent this?
A2: this compound, like many hydrophobic compounds, can precipitate out of solution at lower temperatures or when phase transitions occur during freezing and thawing.
Recommendations for Storage:
-
Aqueous Solutions: Freshly prepare aqueous working solutions for immediate use whenever possible. Avoid storing diluted aqueous solutions of this compound for extended periods, especially at 4°C.
-
Stock Solutions: Store the high-concentration DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize the number of freeze-thaw cycles.
-
Rescue Protocol: If a DMSO stock aliquot develops precipitate upon thawing, warm it to room temperature (or up to 37°C) and vortex vigorously until the solution is clear before proceeding with dilution.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in common buffers?
A1: The solubility is highly dependent on the solution's composition. Below is a summary table based on our internal validation data.
Table 1: this compound Solubility in Common Laboratory Solvents and Buffers
| Solvent/Buffer System | Temperature | Maximum Solubility (Approx.) | Notes |
|---|---|---|---|
| 100% DMSO | 25°C | 120 mM | Recommended for primary stock solutions. |
| 100% Ethanol | 25°C | 45 mM | Suitable for stock solutions, but less common. |
| PBS (pH 7.4) | 25°C | < 15 µM | Prone to precipitation at higher concentrations. |
| PBS (pH 7.4) + 0.5% DMSO | 25°C | 50 µM | DMSO aids in maintaining solubility. |
| PBS (pH 7.4) + 0.1% BSA | 25°C | 75 µM | Protein binding can increase apparent solubility. |
| RPMI 1640 + 10% FBS | 37°C | 100 µM | Serum proteins significantly enhance solubility. |
Q2: How does pH affect the solubility of this compound?
A2: this compound is a weakly basic compound. Its solubility in aqueous solutions increases as the pH decreases.
Table 2: Effect of pH on this compound Aqueous Solubility
| Buffer System | pH | Maximum Solubility (Approx.) |
|---|---|---|
| Citrate Buffer | 5.0 | 150 µM |
| MES Buffer | 6.0 | 85 µM |
| PBS | 7.4 | < 15 µM |
| Tris Buffer | 8.5 | < 5 µM |
Q3: Can I use sonication to dissolve this compound?
A3: Yes. Sonication is an effective method for dissolving this compound, particularly during the preparation of the primary DMSO stock or for redissolving precipitate in a stock aliquot. Use a bath sonicator for 5-10 minutes. Avoid probe sonicators, as they can generate excessive local heat and potentially degrade the compound.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh 5 mg of this compound powder (MW: 416.4 g/mol , assumed) in a sterile microcentrifuge tube.
-
Solvent Addition: Add 120.1 µL of anhydrous, cell-culture grade DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 2-3 minutes. If full dissolution is not achieved, place the tube in a bath sonicator at room temperature for 10 minutes.
-
Verification: Ensure the solution is completely clear with no visible particulates.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in low-protein-binding tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw Stock: Remove one aliquot of 100 mM this compound in DMSO from the -80°C freezer. Thaw at room temperature and vortex briefly.
-
Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate stock by diluting 1 µL of the 100 mM stock into 99 µL of fresh DMSO. Vortex to mix.
-
Final Dilution: Pre-warm your cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C. Add 10 µL of the 1 mM intermediate stock to 990 µL of the pre-warmed medium.
-
Mixing: Immediately after adding the stock, vortex the solution gently or invert the tube 10-15 times to ensure rapid and uniform mixing. This prevents localized high concentrations that can cause precipitation.
-
Final Concentration: This procedure yields a 10 µM working solution with a final DMSO concentration of 0.1%. The solution is ready for use in cell-based assays.
Diagrams and Workflows
Caption: A troubleshooting flowchart for diagnosing this compound precipitation.
Caption: Workflow for preparing a this compound aqueous working solution.
Caption: Postulated inhibitory action of this compound on the Zan-Kinase pathway.
Technical Support Center: Optimizing Tetrazanbigen Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetrazanbigen in cell-based assays. Due to its inherent poor aqueous solubility, optimizing experimental conditions is critical for obtaining reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (TNBG) is a novel sterol isoquinoline derivative that functions as a partial agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Its mechanism of action involves binding to PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to PPAR response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This pathway is involved in lipid metabolism, cell proliferation, differentiation, and apoptosis.[3]
Q2: What are the solubility characteristics of this compound?
A2: this compound has poor water solubility, reported to be around 4 µg/mL.[1][2] This necessitates careful preparation of stock solutions and working dilutions to avoid precipitation in aqueous cell culture media. A more water-soluble analog, referred to as compound 14g, has been developed with a solubility of 31.4 mg/mL.
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
A3: Given the potent anticancer effects of its more soluble analog (compound 14g) with IC50 values in the sub-micromolar range (0.54 µM in HepG2 and 0.47 µM in A549 cells), a good starting point for this compound would be to test a broad concentration range, for example, from 0.1 µM to 100 µM. A dose-response experiment is essential to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare a stock solution of the poorly soluble this compound?
A4: Due to its low water solubility, a high-concentration stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice. To prepare the stock solution, dissolve the this compound powder in 100% DMSO. Gentle warming to 37°C and vortexing can aid dissolution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What is the maximum permissible DMSO concentration in cell culture?
A5: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity. Most cell lines can tolerate up to 0.5% DMSO without significant adverse effects, though some sensitive or primary cell lines may require concentrations below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in cell culture media. | The final concentration of this compound exceeds its solubility limit in the aqueous medium. "Solvent shock" from diluting a concentrated DMSO stock into the aqueous medium. | Perform a solubility test of this compound in your specific cell culture medium beforehand. Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently vortexing the medium to ensure rapid mixing. Consider using a co-solvent or a biocompatible surfactant like Pluronic F-68. |
| High background signal in cytotoxicity assays. | The compound may be interfering with the assay reagents (e.g., reducing MTT). Contamination of the cell culture. | Run a cell-free control with this compound and the assay reagent to check for interference. If interference is confirmed, consider an alternative cytotoxicity assay. Regularly test for mycoplasma and other microbial contaminants. |
| Inconsistent results between experiments. | Degradation of the this compound stock solution due to repeated freeze-thaw cycles. Variability in cell seeding density. Incomplete dissolution of the stock solution. | Aliquot the stock solution into single-use volumes. Ensure a homogenous cell suspension before seeding and use a consistent cell number per well. Before each use, ensure the stock solution is completely dissolved, gently warming and vortexing if necessary. |
| No or low activity observed. | The concentration of this compound is too low. The incubation time is not optimal. The cell line does not express sufficient levels of PPARγ. | Perform a dose-response experiment with a wider concentration range. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. Verify the expression of PPARγ in your chosen cell line using methods like Western blotting or qPCR. |
| Cytotoxicity observed at very low concentrations. | The compound itself is highly cytotoxic to the specific cell line. The solvent (DMSO) concentration is too high. | Expand the concentration range to include even lower doses to determine the IC50 accurately. Ensure the final DMSO concentration is within the tolerated limit for your cell line (ideally ≤ 0.1% for sensitive cells). |
Quantitative Data Summary
Table 1: Solubility of this compound and its Analog
| Compound | Solubility |
| This compound (TNBG) | 4 µg/mL |
| Analog 14g | 31.4 mg/mL |
Data sourced from a study on this compound derivatives.
Table 2: In Vitro Anticancer Activity of this compound Analog (Compound 14g)
| Cell Line | IC50 (µM) |
| HepG2 (Human Liver Cancer) | 0.54 |
| A549 (Human Lung Cancer) | 0.47 |
IC50 values were determined using a CCK-8 assay.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing, to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol 2: Cell Viability Assay using CCK-8
This protocol is adapted for testing the effects of this compound on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the this compound stock solution in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains constant and non-toxic across all wells.
-
Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for your specific cell line and experimental goals.
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: this compound activates the PPARγ signaling pathway.
Caption: Workflow for this compound cell viability assay.
Caption: Logical flow for troubleshooting this compound assays.
References
Troubleshooting Tetrazanbigen instability in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during long-term experiments with Tetrazanbigen.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a sterol isoquinoline derivative with poor water solubility.[1][2] For stock solutions, we recommend using a high-purity grade of Dimethyl Sulfoxide (DMSO). For final dilutions in aqueous media, ensure the final DMSO concentration is non-toxic to your cell line, typically below 0.5%.
Q2: How should I store the this compound stock solution?
A2: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
Q3: I observe precipitation after diluting this compound in my cell culture medium. What should I do?
A3: This is likely due to the low aqueous solubility of this compound.[1][2] To mitigate this, try the following:
-
Pre-warm the media: Ensure your culture medium is at 37°C before adding the this compound stock solution.
-
Serial dilutions: Perform serial dilutions in pre-warmed media to reach the final desired concentration.
-
Increase serum concentration: If your experimental design allows, a higher serum percentage in the media can help to keep the compound in solution.
-
Vortex gently while adding: Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
Q4: I am observing a decrease in the biological activity of this compound in my long-term experiment. What could be the cause?
A4: A decrease in activity over time could be due to several factors:
-
Compound degradation: this compound, like many complex organic molecules, may be susceptible to degradation when incubated at 37°C for extended periods. Potential degradation pathways include oxidation and hydrolysis.
-
Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium.
-
Cellular metabolism: Your cells may be metabolizing the compound over time, leading to a decrease in its active concentration.
We recommend refreshing the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours) for long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Improper solvent or concentration too high. | Use high-purity DMSO. If precipitation persists, gently warm the solution to 37°C and vortex. If it does not dissolve, the solution may be supersaturated; consider preparing a new stock at a lower concentration. |
| Inconsistent experimental results | Instability of the compound in the final dilution. | Prepare fresh dilutions for each experiment. Minimize the time the diluted compound is stored before use. |
| High background in fluorescence-based assays | Intrinsic fluorescence of this compound or its degradation products. | Run a control with the compound in cell-free media to determine its background fluorescence at the excitation and emission wavelengths of your assay. |
| Unexpected cytotoxicity | Degradation products may be more toxic than the parent compound. | Monitor the stability of your compound under experimental conditions using analytical methods like HPLC, if available. Refresh the media more frequently to remove potential toxic byproducts. |
Hypothetical Stability Data
The following table provides hypothetical stability data for this compound under various conditions to illustrate potential degradation patterns. This data is for illustrative purposes only.
| Condition | Time Point | Remaining Compound (%) | Notes |
| -20°C in DMSO | 3 months | >99% | Stable when stored correctly. |
| 4°C in DMSO | 1 week | ~95% | Minor degradation may occur. |
| 37°C in cell culture medium (pH 7.4) | 24 hours | ~90% | Degradation is accelerated at physiological temperatures. |
| 37°C in cell culture medium (pH 7.4) | 72 hours | ~70% | Significant degradation can be expected in long-term incubations. |
| 37°C in cell culture medium with 10% FBS | 72 hours | ~75% | Serum proteins may have a slight stabilizing effect. |
| Room temperature, exposed to light | 8 hours | ~85% | Potential for photodegradation. |
Experimental Protocol: Long-Term Cell Viability Assay
This protocol is designed to minimize the impact of this compound instability.
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Aliquot into single-use vials and store at -80°C.
-
Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Compound Dilution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform a serial dilution in pre-warmed (37°C) complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the diluted this compound.
-
Media Refreshment: For experiments lasting longer than 48 hours, it is crucial to refresh the media.
-
At 48-hour intervals, carefully remove the existing media from the wells.
-
Replace it with freshly prepared media containing the appropriate concentrations of this compound.
-
-
Assay Endpoint: At the end of the experiment, perform your chosen cell viability assay (e.g., MTT, CellTiter-Glo®) according to the manufacturer's instructions.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Hypothetical degradation pathways for this compound.
References
How to prevent off-target effects of Tetrazanbigen
An Introductory Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Off-Target Effects
Welcome to the technical support center for Tetrazanbigen. This resource is designed to provide you with the necessary information and tools to effectively use this compound in your research while minimizing and troubleshooting potential off-target effects. This compound is a novel sterol isoquinoline derivative that has shown promise in preclinical studies.[1] This guide offers detailed troubleshooting advice, frequently asked questions, and experimental protocols to ensure the accurate interpretation of your results.
Troubleshooting Guide: Off-Target Effects
This section addresses specific issues that may arise during your experiments with this compound.
Q1: I'm observing a higher-than-expected level of cytotoxicity in my cell-based assays, even at concentrations that are supposed to be selective. What could be the cause?
A1: This is a common issue and can stem from several factors. Off-target effects are a primary suspect, where the inhibitor interacts with unintended proteins, leading to toxicity.[2]
Troubleshooting Steps:
-
Lower the Inhibitor Concentration: The first step is to perform a dose-response experiment to find the minimum concentration of this compound required for on-target inhibition. Using concentrations at or slightly above the IC50 for the primary target can help minimize engagement with lower-affinity off-targets.[2]
-
Conduct a Rescue Experiment: To confirm that the observed cytotoxicity is due to an off-target effect, you can perform a rescue experiment. This involves transfecting cells with a mutant version of the intended target protein that is resistant to this compound. If the cytotoxic phenotype is not reversed in these cells, it strongly suggests an off-target mechanism is at play.[2][3]
-
Profile for Off-Target Liabilities: Consider submitting this compound for screening against a broad panel of kinases or other relevant protein families. This can help identify known toxic off-targets and guide you in selecting a more selective compound if necessary.
Q2: My experimental results with this compound are inconsistent. What are the potential reasons for this variability?
A2: Inconsistent results can be frustrating and can be caused by a variety of factors, including compound instability, activation of compensatory signaling pathways, or even issues with your experimental setup.
Troubleshooting Steps:
-
Check Compound Stability and Solubility: Visually inspect for any precipitation of this compound in your cell culture media. It's also important to ensure the compound is stable in your assay buffer throughout the experiment.
-
Probe for Compensatory Pathways: Inhibition of a target can sometimes lead to the activation of compensatory signaling pathways. Use techniques like Western blotting to check for the activation of known compensatory pathways. If this is the case, you might consider using a combination of inhibitors to block both the primary and compensatory pathways.
-
Refine Experimental Technique: High variability between replicate wells is often due to technical issues. Ensure your pipettes are accurately calibrated and consider using a master mix of reagents to be dispensed across your plate to improve consistency.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its intended target. With kinase inhibitors like this compound, which are designed to block the activity of specific kinases, off-target binding can lead to the modulation of other signaling pathways. This is a significant concern as it can lead to misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.
Q2: How can I differentiate between on-target and off-target effects in my experiments?
A2: Distinguishing between on-target and off-target effects is crucial for accurate data interpretation. Several experimental strategies can be employed:
-
Use of a Structurally Unrelated Inhibitor: If a different inhibitor targeting the same protein produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: As mentioned in the troubleshooting section, expressing a drug-resistant mutant of the target kinase should rescue the on-target effects but not the off-target effects.
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the inhibitor is binding to its intended target within the cell at the concentrations being used.
Q3: What are some key considerations for designing experiments to minimize off-target effects?
A3: Proactive experimental design can significantly reduce the impact of off-target effects.
-
Rational Drug Design: Whenever possible, use computational and structural biology tools to select or design drugs with high specificity for their intended targets.
-
Dose-Response Studies: Always perform a dose-response curve to determine the optimal concentration of this compound for your experiments.
-
Appropriate Controls: Always include a vehicle control (e.g., DMSO) to ensure that the solvent is not causing any of the observed effects.
Data Presentation
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Description |
| On-Target | ||
| Zan-Kinase (ZK) | 15 | Primary therapeutic target in the Tumor Angiogenesis Pathway. |
| Off-Targets | ||
| VEGFR2 | 250 | A related kinase involved in angiogenesis. |
| SRC | 800 | A non-receptor tyrosine kinase. |
| ABL1 | >10,000 | A non-receptor tyrosine kinase. |
Table 2: Recommended Starting Concentrations for Cell-Based Assays
| Cell Line | Recommended Starting Concentration (nM) | Notes |
| HUVEC | 25 | Highly sensitive to angiogenesis inhibitors. |
| HeLa | 50 | General-purpose cancer cell line. |
| A549 | 75 | Lung carcinoma cell line. |
Mandatory Visualizations
Caption: this compound's mechanism of action in the Tumor Angiogenesis Pathway.
Caption: Experimental workflow for identifying and validating off-target effects.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Radiometric)
This protocol outlines a common method for determining the in vitro potency of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare Serial Dilutions: Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
-
Plate Setup: In the wells of a microplate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of the specific kinase to each well.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each kinase for accurate IC50 determination.
-
Incubate: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction: Stop the reaction by adding a stop buffer (e.g., phosphoric acid).
-
Capture Substrate: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure Radioactivity: Add scintillation fluid to the wells and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the EC50 value.
References
Cell viability issues with high concentrations of Tetrazanbigen
Welcome to the Technical Support Center for Tetrazanbigen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing cell viability issues that may arise when using high concentrations of this compound. Here you will find Frequently Asked Questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel sterol isoquinoline derivative that functions as a partial agonist for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2] Its primary mechanism of action involves the partial activation and upregulation of PPARγ expression, which can lead to the induction of lipoapoptosis in cancer cell lines.[1][2] PPARγ is a nuclear receptor that plays a key role in regulating adipogenesis, lipid metabolism, and inflammation.[3]
Q2: I am observing a decrease in cell viability at mid-range concentrations of this compound, but at higher concentrations, the viability appears to increase or plateau. What could be causing this U-shaped dose-response curve?
A2: This phenomenon is a common artifact observed with compounds that have poor aqueous solubility, like this compound. The two most likely causes are:
-
Compound Precipitation: At high concentrations, this compound may be precipitating out of the solution in your cell culture medium. These precipitates can interfere with the optical readings of common cell viability assays (e.g., MTT, XTT), leading to artificially inflated signals that are misinterpreted as increased cell viability. It is crucial to visually inspect your wells for any signs of precipitation.
-
Direct Assay Interference: The chemical structure of this compound might allow it to directly reduce the tetrazolium salts (like MTT or XTT) or resazurin used in viability assays. This chemical reaction is independent of cellular metabolic activity and can produce a false positive signal, masking the compound's true cytotoxic effects at high concentrations.
Q3: My cell viability results with this compound are inconsistent between experiments. What are the common causes of such variability?
A3: Inconsistent results in cell viability assays can arise from several factors, particularly when working with challenging compounds:
-
Inconsistent Solubilization: Due to its poor water solubility, achieving a consistent and homogenous solution of this compound can be difficult. Variations in the dissolution of your stock solution or its dilution into the final culture medium can lead to different effective concentrations in each experiment.
-
Uneven Cell Seeding: Inconsistent cell numbers across the wells of your microplate will naturally lead to variability in the final readout of your viability assay.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate this compound and other media components, leading to altered cell growth and viability compared to the inner wells.
-
Assay Timing: The duration of cell exposure to this compound and the timing of the addition of the viability reagent can significantly impact the results. Optimizing these parameters for your specific cell line is crucial.
Q4: Could the solvent used to dissolve this compound be affecting my cell viability results?
A4: Absolutely. The most common solvent for compounds with poor aqueous solubility is Dimethyl Sulfoxide (DMSO). While most cell lines can tolerate low concentrations of DMSO (typically ≤ 0.5%), higher concentrations can be cytotoxic and confound your results. It is essential to:
-
Keep the final DMSO concentration in your experiments as low as possible and consistent across all wells.
-
Always include a vehicle control, which consists of cells treated with the same final concentration of DMSO as your highest this compound concentration, to account for any solvent-induced effects.
Q5: Since this compound is a PPARγ agonist, could it be interfering with the metabolic assays used to measure cell viability?
A5: Yes, this is a critical consideration. PPARγ activation is known to modulate cellular metabolism, particularly lipid metabolism. Many common cell viability assays, such as those based on tetrazolium salts (MTT, XTT, MTS) or resazurin, measure the metabolic activity of cells as a proxy for viability. If this compound alters the metabolic state of the cells, it could lead to a misinterpretation of the results. For example, an increase in metabolic activity might be incorrectly interpreted as an increase in cell number. It may be beneficial to use a non-metabolic endpoint for viability, such as an ATP-based assay or a protein quantification assay (e.g., Sulforhodamine B).
Troubleshooting Guides
Guide 1: Investigating Compound Precipitation
If you suspect that high concentrations of this compound are precipitating in your cell culture medium, follow these steps:
| Problem | Potential Cause | Suggested Solution |
| Cloudy or hazy appearance in the culture medium after adding this compound. | The concentration of this compound exceeds its solubility limit in the aqueous medium. | 1. Visual Inspection: Carefully inspect the wells of your plate under a microscope before and after adding the compound. Look for crystals or amorphous precipitates. 2. Solubility Test: Perform a simple solubility test by preparing the same dilutions of this compound in cell-free culture medium. Incubate under the same conditions as your experiment and observe for precipitation. 3. Reduce Final Concentration: Test a lower range of concentrations to find the maximum soluble concentration under your experimental conditions. |
| Precipitation occurs over time during the incubation period. | The compound is in a supersaturated state and is not thermodynamically stable. | 1. Modify Dilution Method: When diluting the DMSO stock into the medium, pre-warm the medium to 37°C and add the stock solution dropwise while vortexing to facilitate better dispersion. 2. Consider Solubility Enhancers: For biochemical assays, consider the use of non-ionic surfactants or cyclodextrins to improve solubility. However, be cautious as these can have their own effects on cells. |
| Inconsistent results at high concentrations. | Inconsistent levels of precipitation across different wells or experiments. | 1. Standardize Stock Preparation: Ensure your stock solution of this compound in DMSO is fully dissolved before each use. Gentle warming (to 37°C) and vortexing can help. 2. Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment to avoid issues with compound stability in the diluted solutions. |
Guide 2: Addressing Assay Interference
If you observe a U-shaped dose-response curve or suspect direct interference with your viability assay, use this guide:
| Problem | Potential Cause | Suggested Solution |
| Increased absorbance/fluorescence at high concentrations in a cell-free system. | This compound is chemically reacting with the assay reagent. | 1. Cell-Free Control: Set up a control plate without cells. Add your culture medium, the same concentrations of this compound (and vehicle control), and the viability assay reagent. Incubate and read the plate as you would for your experiment. A signal increase in the absence of cells confirms direct chemical interference. |
| U-shaped dose-response curve in cell-based assay. | A combination of cytotoxicity at lower concentrations and assay interference (precipitation or chemical reaction) at higher concentrations. | 1. Use an Alternative Assay: Switch to a viability assay with a different detection principle that is less susceptible to interference. Good alternatives include: * ATP-based assays (e.g., CellTiter-Glo®): Measure the level of ATP in viable cells, which is a robust indicator of cell health and less prone to chemical reduction artifacts. * Sulforhodamine B (SRB) assay: Measures total cellular protein content, providing an assessment of cell number that is independent of metabolic activity. |
| High background in control wells. | Degradation of the assay reagent or interaction with media components. | 1. Protect Reagents from Light: Ensure that reagents like MTT, XTT, and resazurin are protected from light to prevent degradation. 2. Use Phenol Red-Free Medium: Phenol red in some culture media can interfere with the absorbance readings of colorimetric assays. Consider using a phenol red-free medium for the duration of the assay. |
Experimental Protocols
Protocol 1: Preparation and Dilution of this compound Stock Solution
Due to its poor water solubility, proper preparation of this compound is critical for obtaining reliable and reproducible results.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) and place it in a sterile vial.
-
Add the required volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact volume will depend on the molecular weight of this compound.
-
Vortex the vial vigorously for 1-2 minutes to facilitate dissolution.
-
If particles are still visible, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Dilution into Aqueous Medium for Cell Treatment:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
Prepare serial dilutions of your this compound stock solution in complete culture medium.
-
Crucial Step: To minimize precipitation, add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube. This rapid mixing helps prevent localized high concentrations that can cause the compound to "crash out" of solution.
-
Visually inspect the final diluted solutions for any signs of precipitation or turbidity before adding them to your cells.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as your highest this compound concentration.
-
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides an alternative to metabolic assays and is based on the quantification of total cellular protein.
Materials:
-
Cells seeded in a 96-well plate
-
This compound working solutions
-
Cold 10% (w/v) trichloroacetic acid (TCA)
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Wash buffer (e.g., deionized water)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired exposure time.
-
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently add 100 µL of cold 10% TCA to each well to fix the cells.
-
Incubate the plate at 4°C for at least 1 hour.
-
-
Washing:
-
Wash the plate five times with deionized water by gently immersing and decanting the water.
-
Allow the plate to air dry completely.
-
-
Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
-
Solubilization and Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Shake the plate on a plate shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.
-
Visualizations
PPARγ Signaling Pathway
Caption: this compound partially activates the PPARγ signaling pathway.
Troubleshooting Workflow for High Concentration Effects
Caption: A logical workflow for troubleshooting anomalous cell viability results.
References
Technical Support Center: Challenges in Scaling Up Paclitaxel Synthesis
Disclaimer: The originally requested topic, "Tetrazanbigen," appears to be a fictional compound. To fulfill the request for a detailed technical support guide on a complex molecule, this resource focuses on Paclitaxel (Taxol®) , a real-world anticancer agent with well-documented and significant challenges in synthesis and scale-up.
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and manufacturing of Paclitaxel.
Troubleshooting Guide
This section addresses common issues encountered during the semi-synthesis of Paclitaxel, the most commercially viable method for large-scale production.[1][2]
Question: We are experiencing significantly lower than expected yields when synthesizing Paclitaxel from baccatin III. What are the common causes and potential solutions?
Answer: Low yields in this semi-synthetic route often stem from three critical steps: protecting group management, side-chain attachment, and the final deprotection.[1]
-
Inefficient C-7 Hydroxyl Protection: The hydroxyl group at the C-7 position of baccatin III must be protected before attaching the side chain at C-13. Incomplete or inefficient protection can lead to side reactions and a mixture of products, reducing the final yield.[1]
-
Solution: Implement a robust protection strategy. Using a strong base (e.g., n-BuLi) and an appropriate electrophile (e.g., a silyl chloride like TES-Cl) can efficiently and selectively protect the 7-hydroxyl group.[1] Careful monitoring of the reaction by TLC or HPLC is crucial to ensure completion.
-
-
Poor Side-Chain Coupling Efficiency: The esterification reaction to attach the phenylisoserine side chain to the C-13 hydroxyl group is a common bottleneck. The choice of coupling agent and reaction conditions is vital for high efficiency.
-
Solution: The Ojima lactam is a widely used and effective precursor for the side chain, often leading to good yields. Optimizing reaction conditions such as temperature, solvent (e.g., anhydrous THF), and reaction time for the specific coupling method is recommended.
-
-
Difficult Deprotection: The final step to remove the protecting group from the C-7 hydroxyl can also impact yield. Harsh deprotection conditions may degrade the Paclitaxel molecule.
-
Solution: Choose a protecting group that can be removed under mild conditions without affecting the rest of the molecule (e.g., silyl ethers). Reagents like HF-Pyridine are commonly used for silyl group deprotection. Ensure the deprotection reaction goes to completion while minimizing side product formation through careful monitoring.
-
Question: Our final product contains several impurities that are difficult to separate from Paclitaxel. How can we improve the purification process?
Answer: The purification of Paclitaxel is challenging due to the presence of other taxanes with very similar structures and polarities. A multi-step purification strategy is typically required.
-
Initial Purification: After synthesis, initial purification can be achieved through precipitation or crystallization to remove a significant portion of impurities.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is the standard method for achieving high purity. Due to the structural similarity of taxane impurities, a high-resolution reversed-phase column is recommended.
-
Optimization: Experiment with different solvent gradients (e.g., acetonitrile/water or methanol/water systems) to achieve optimal separation.
-
-
Alternative Methods: For large-scale industrial purification, techniques like simulated moving bed (SMB) chromatography can offer a more efficient and continuous separation process compared to batch HPLC.
Question: We are observing variability in yield and purity when scaling up our plant cell culture fermentation for Paclitaxel production. What factors should we investigate?
Answer: Plant cell culture of Taxus species is a viable industrial-scale method, but scaling up presents challenges in maintaining consistency.
-
Bioreactor Conditions: Maintaining optimal oxygen supply, nutrient composition, and precise metabolic control is more complex in large bioreactors.
-
Cell Line Stability: Paclitaxel productivity can decline over successive generations of cell culture due to genetic or epigenetic instability.
-
Elicitor Response: The response of cells to elicitors (like methyl jasmonate, which can significantly increase paclitaxel yields) can vary at larger scales.
-
Solution: Implement rigorous process analytical technology (PAT) to monitor and control critical process parameters (dissolved oxygen, pH, nutrient levels) in real-time. Regularly re-evaluate and optimize elicitor concentration and addition strategy during scale-up. Cryopreserve high-yielding cell lines to ensure a consistent starting material.
-
Frequently Asked Questions (FAQs)
Q1: What are the main large-scale production methods for Paclitaxel? The main large-scale production methods for Paclitaxel are semi-synthesis and plant cell culture fermentation. Semi-synthesis, which uses precursors like 10-deacetylbaccatin III (10-DAB) or baccatin III extracted from renewable yew tree twigs and leaves, is the dominant method in the current market. Plant cell culture of Taxus cells is another viable industrial-scale method.
Q2: Why is the total chemical synthesis of Paclitaxel not suitable for industrial production? Total synthesis of Paclitaxel is extremely challenging due to the molecule's complex structure, which includes a highly oxygenated [6-8-6-4] core and 11 stereocenters. This complexity leads to very long synthetic routes with many steps, difficult-to-control reaction conditions, and the need for expensive chemical reagents, resulting in extremely low overall yields. These factors make total synthesis economically unfeasible for large-scale production.
Q3: What makes large-scale synthesis of Paclitaxel so challenging? The primary challenges stem from its complex molecular structure and the low yields from natural sources. Direct extraction from the bark of the Pacific yew (Taxus brevifolia) is unsustainable and yields are low (0.01–0.05%). While semi-synthesis is more efficient, it still relies on natural precursors. Plant cell cultures can also face issues with low and unstable yields. Furthermore, the purification of Paclitaxel is complicated by the presence of numerous structurally similar taxane impurities.
Q4: What is the role of 10-deacetylbaccatin III (10-DAB) in Paclitaxel synthesis? 10-deacetylbaccatin III (10-DAB) is a key precursor for the semi-synthesis of Paclitaxel. It is structurally very similar to baccatin III and can be extracted in relatively high quantities from the needles and twigs of the European Yew tree (Taxus baccata). It serves as the starting core to which the essential C-13 side chain is attached to produce Paclitaxel.
Data Presentation: Paclitaxel Yields from Various Sources
| Production Method | Source Material | Typical Yield | Key Challenges |
| Direct Extraction | Bark of Taxus brevifolia | 0.01–0.05% | Unsustainable, environmentally damaging, low yield. |
| Semi-synthesis | 10-DAB or Baccatin III from Taxus leaves/twigs | High (e.g., an early report showed 53% conversion) | Relies on natural precursors; multi-step process with potential for yield loss. |
| Plant Cell Culture | Suspension cultures of Taxus cells | Variable (e.g., 28 to 110 mg/L with elicitors) | Low and unstable yields, complex process control during scale-up. |
| Total Synthesis | Chemical starting materials | Very low (e.g., a 21-step route had a 0.118% overall yield) | Extremely long and complex routes, high cost, not commercially viable. |
Experimental Protocols
Protocol: Semi-synthesis of Paclitaxel from Baccatin III
This protocol outlines the key steps for the semi-synthesis of Paclitaxel. Note: This is a generalized procedure. Specific reagents, conditions, and protecting groups may vary based on patented or proprietary methods.
Objective: To synthesize Paclitaxel by attaching a synthetic side chain to the C-13 hydroxyl of a protected Baccatin III core.
Methodology:
-
Protection of Baccatin III:
-
Dissolve Baccatin III in a suitable anhydrous solvent (e.g., THF).
-
Cool the solution in an ice bath.
-
Add a strong base (e.g., n-BuLi) dropwise to selectively deprotonate the C-7 hydroxyl group.
-
Add a protecting group precursor (e.g., a silyl chloride like TES-Cl) to protect the C-7 hydroxyl group.
-
Allow the reaction to proceed to completion, monitoring by TLC or HPLC.
-
Quench the reaction and perform an aqueous workup followed by extraction and purification of the 7-O-protected Baccatin III.
-
-
Side-Chain Attachment:
-
Dissolve the purified 7-O-protected Baccatin III in an anhydrous solvent.
-
Add the protected side-chain precursor (e.g., the Ojima lactam).
-
Add a coupling agent or catalyst to facilitate the opening of the lactam and its attachment to the C-13 hydroxyl group of the protected Baccatin III.
-
Let the reaction stir at the appropriate temperature until completion.
-
Purify the resulting protected Paclitaxel intermediate using column chromatography.
-
-
Deprotection:
-
Dissolve the purified, fully protected Paclitaxel intermediate in a suitable solvent.
-
Add a deprotection reagent that will selectively remove the protecting groups (e.g., HF-Pyridine for silyl groups).
-
Monitor the reaction carefully to avoid degradation of the Paclitaxel molecule.
-
Once deprotection is complete, quench the reaction and perform an aqueous workup.
-
Purify the final Paclitaxel product using precipitation and/or HPLC to achieve the desired purity.
-
Visualizations
Caption: Workflow for the semi-synthesis of Paclitaxel from Baccatin III.
Caption: Troubleshooting logic for addressing low yields in Paclitaxel semi-synthesis.
Caption: Key challenges associated with different Paclitaxel production methods.
References
Reducing cytotoxicity of Tetrazanbigen in normal cells
Welcome to the technical support center for Tetrazanbigen. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the cytotoxic effects of this compound in normal cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the hypothesized mechanism of this compound-induced cytotoxicity in normal cells?
A1: this compound is a potent inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1][2][3] While this pathway is often hyperactivated in cancer cells, it is also essential for the normal physiological function of healthy cells.[1][4] Inhibition of this pathway in normal cells can disrupt cellular homeostasis, leading to off-target cytotoxicity, including apoptosis and cell growth arrest.
Q2: Which normal cell types are most sensitive to this compound?
A2: Normal cells with a high proliferation rate or high dependence on the PI3K/Akt/mTOR pathway for survival are particularly sensitive to this compound. This includes, but is not limited to, hematopoietic stem cells, gastrointestinal epithelial cells, and endothelial cells. Researchers should establish baseline sensitivity for their specific normal cell lines of interest.
Q3: What are the recommended initial strategies to mitigate off-target cytotoxicity?
A3: Several strategies can be employed to reduce the cytotoxic effects of this compound on normal cells:
-
Dose Optimization: Carefully titrate the concentration of this compound to find a therapeutic window where cancer cell death is maximized, and normal cell toxicity is minimized.
-
Reduced Exposure Time: Experiments with shorter incubation times may reveal a temporal window where cancer cells are more sensitive to this compound than normal cells.
-
Co-administration with Cytoprotective Agents: The use of agents that protect normal cells from chemotherapy-induced damage can be explored. For example, antioxidants may help mitigate off-target effects if oxidative stress is a component of cytotoxicity.
-
Targeted Delivery Systems: In more advanced studies, encapsulating this compound in nanoparticles or conjugating it to tumor-specific antibodies can limit its exposure to normal tissues.
Q4: Are there synergistic agents that can enhance cancer cell-specific killing while protecting normal cells?
A4: Yes, this is a promising area of research. Combining this compound with agents that target cancer-specific vulnerabilities can allow for lower, less toxic doses of this compound to be used. For instance, combining a PI3K/Akt/mTOR inhibitor with conventional chemotherapy has been shown to overcome resistance in some cancer cells. The key is to find a combination where the second agent has a minimal cytotoxic effect on normal cells at the effective concentration. Such combinations can be antagonistic in normal cells (protective) and synergistic in cancer cells.
Troubleshooting Guide
Issue 1: High levels of apoptosis are observed in my normal cell line control group treated with this compound.
-
Possible Cause: The concentration of this compound is above the tolerance level for the specific normal cell line being used.
-
Solution:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and normal cell lines in parallel. This will help identify the therapeutic window.
-
Reduce Exposure Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to see if a shorter exposure can kill cancer cells effectively with less impact on normal cells.
-
Assess Apoptosis Markers: Use an Annexin V/Propidium Iodide (PI) assay to quantify the percentage of apoptotic and necrotic cells at different concentrations and time points.
-
Issue 2: Inconsistent IC50 values for normal cells are observed across different experiments.
-
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a common source of variability.
-
Variability in Cell Health and Passage Number: Cells at high passage numbers can have altered drug sensitivity.
-
Reagent Instability: Improper storage and handling of this compound stock solutions can lead to degradation.
-
-
Solutions:
-
Standardize Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.
-
Maintain Consistent Cell Culture Practices: Use cells within a defined, low-passage range for all experiments. Monitor cell viability and morphology before each experiment.
-
Proper Reagent Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Store stock solutions in small aliquots at the recommended temperature to avoid repeated freeze-thaw cycles.
-
Issue 3: Difficulty in establishing a therapeutic window between cancer and normal cells.
-
Possible Cause: The cancer cell line and normal cell line may have similar dependencies on the PI3K/Akt/mTOR pathway.
-
Solutions:
-
Co-administration with a Cytoprotective Agent: Investigate the use of a cytoprotective agent that selectively protects normal cells. For example, agents that induce temporary cell cycle arrest in normal cells could reduce their sensitivity to this compound.
-
Explore Pulsed Dosing: Instead of continuous exposure, a pulsed-dosing regimen (e.g., 24 hours on, 48 hours off) might allow normal cells to recover while still exerting a cytotoxic effect on cancer cells.
-
Use 3D Culture Models: Spheroid or organoid models can sometimes provide a more accurate representation of in vivo drug responses and may reveal a therapeutic window not apparent in 2D cultures.
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines
| Cell Line | Type | This compound IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 85 |
| HCT116 | Colon Cancer | 65 |
| hFOB 1.19 | Normal Osteoblast | 450 |
| MRC-5 | Normal Lung Fibroblast | 600 |
Table 2: Effect of a Hypothetical Cytoprotective Agent (CPA-1) on this compound IC50
| Cell Line | Treatment | IC50 (nM) | Fold Change in IC50 |
| A549 | This compound alone | 85 | - |
| A549 | This compound + CPA-1 (1 µM) | 92 | 1.08 |
| MRC-5 | This compound alone | 600 | - |
| MRC-5 | This compound + CPA-1 (1 µM) | 2400 | 4.0 |
Experimental Protocols
1. Protocol: MTT Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
-
Procedure:
-
Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound and incubate for the desired duration (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
2. Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Cold PBS
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.
-
Analyze the data:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Visualizations
References
- 1. scientificarchives.com [scientificarchives.com]
- 2. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. Computer-Aided Targeting of the PI3K/Akt/mTOR Pathway: Toxicity Reduction and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Tetrazanbigen and its Novel Analogue 14g as Anticancer Agents
A comprehensive guide for researchers on the pharmacological profiles of Tetrazanbigen and its derivative, 14g, focusing on their potential as anticancer therapeutics through PPARγ modulation.
This guide provides a detailed comparison of the novel anticancer compound this compound (TNBG) and its analogue, 14g. The focus is on their respective performance, supported by experimental data, to assist researchers and drug development professionals in understanding their therapeutic potential.
Introduction to this compound and Analogue 14g
This compound (TNBG) is a novel, non-cytotoxic antitumor drug candidate with a unique structure composed of a quinoxaline and a tetrahydroisoquinoline core.[1] It has demonstrated both in vitro and in vivo anti-tumor activity.[1] The mechanism of action for TNBG is linked to the induction of lipoapoptosis, a process of programmed cell death associated with lipid accumulation.[2][3][4] However, a significant drawback of TNBG is its poor water solubility.
To address this limitation and improve biological activity, a series of derivatives were developed, leading to the identification of the novel analogue, 14g. Analogue 14g was designed to enhance water solubility and antiproliferative effects. Both compounds are understood to exert their anticancer effects, at least in part, through the partial activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Performance and Efficacy: A Quantitative Comparison
Analogue 14g demonstrates significant improvements over the parent compound, this compound, particularly in terms of water solubility and antiproliferative potency against specific cancer cell lines.
| Parameter | This compound (TNBG) | Analogue 14g | Fold Improvement |
| Water Solubility | 4 µg/mL | 31.4 mg/mL | >1000x |
| IC₅₀ (HepG2) | Moderate (not specified) | 0.54 µM | - |
| IC₅₀ (A549) | Moderate (not specified) | 0.47 µM | - |
Data sourced from the Journal of Medicinal Chemistry.
The data clearly indicates that analogue 14g possesses vastly superior water solubility, a critical attribute for drug development. Furthermore, it exhibits potent growth inhibition in the nanomolar range against both hepatocellular carcinoma (HepG2) and lung cancer (A549) cell lines. In a xenograft model, 14g also demonstrated a strong reduction in tumor growth at a dose of 10 mg/kg.
Mechanism of Action: PPARγ Signaling Pathway
Both this compound and analogue 14g function as partial agonists of PPARγ. PPARγ is a nuclear receptor that plays a key role in lipid metabolism and cell proliferation. Its activation can lead to the induction of apoptosis in cancer cells. The anticancer effects of 14g are associated with its ability to upregulate the expression of PPARγ.
Experimental Protocols
The following are summaries of key experimental methods used to characterize and compare this compound and analogue 14g.
4.1. Cell Proliferation Assay (CCK-8 Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds on cancer cell lines.
-
Methodology:
-
HepG2 and A549 cells were seeded in 96-well plates and cultured overnight.
-
Cells were then treated with various concentrations of this compound or analogue 14g for a specified period (e.g., 48 or 72 hours).
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
The plates were incubated for 1-4 hours.
-
The absorbance was measured at 450 nm using a microplate reader.
-
Cell viability was calculated relative to untreated control cells, and IC₅₀ values were determined by plotting cell viability against compound concentration.
-
4.2. Western Blotting
-
Objective: To evaluate the effect of the compounds on the expression level of PPARγ protein.
-
Methodology:
-
Cancer cells were treated with the compounds for a designated time.
-
Cells were lysed to extract total protein.
-
Protein concentration was determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for PPARγ.
-
After washing, the membrane was incubated with a secondary antibody conjugated to horseradish peroxidase.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
4.3. In Vivo Xenograft Model
-
Objective: To assess the in vivo antitumor efficacy of analogue 14g.
-
Methodology:
-
Human cancer cells (e.g., A549) were subcutaneously injected into immunodeficient mice.
-
When tumors reached a palpable size, mice were randomized into control and treatment groups.
-
The treatment group received analogue 14g (e.g., 10 mg/kg) via a specified route (e.g., intraperitoneal injection) on a defined schedule.
-
The control group received a vehicle solution.
-
Tumor volume and body weight were monitored regularly throughout the study.
-
At the end of the experiment, tumors were excised and weighed to determine the extent of tumor growth inhibition.
-
Conclusion
The novel analogue 14g represents a significant advancement over its parent compound, this compound. Its dramatically improved water solubility and potent antiproliferative activity make it a much more viable candidate for further preclinical and clinical development. The mechanism, involving the partial agonism of the PPARγ pathway, presents a clear therapeutic rationale. These findings suggest that analogue 14g is a promising anticancer agent that warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academicjournals.org [academicjournals.org]
- 4. This compound Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonists: Design, Synthesis, Structure-Activity Relationship, and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrazanbigen and Other PPARγ Agonists in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a growing focus on targeted treatments that exploit the molecular vulnerabilities of cancer cells. Peroxisome proliferator-activated receptor-gamma (PPARγ) has emerged as a promising therapeutic target due to its role in regulating cell proliferation, differentiation, and apoptosis. This guide provides a detailed comparison of Tetrazanbigen, a novel PPARγ partial agonist, with other well-established and experimental PPARγ agonists in the context of cancer therapy. The information presented is based on preclinical data and aims to assist researchers in navigating the potential of these compounds in oncology drug development.
In Vitro Efficacy: A Comparative Overview
The anti-proliferative activity of various PPARγ agonists has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent compound.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound derivative 14g | HepG2 (Liver Carcinoma) | 0.54 | [1] |
| A549 (Lung Carcinoma) | 0.47 | [1] | |
| Rosiglitazone | SW13 (Adrenocortical Carcinoma) | 22.48 | [2] |
| CaCo-2 (Colorectal Carcinoma) | 150 | [3] | |
| Pioglitazone | NSCLC cell lines (various) | 5 - 10 | [4] |
| Pancreatic cancer cell lines (various) | >10 | ||
| Troglitazone (Δ2-TGZ) | MDA-MB-231 (Breast Cancer) | 7.1 (in 1% FCS) | |
| MCF-7 (Breast Cancer) | 11.5 (in 1% FCS) | ||
| Telmisartan | MCF7 (Breast Cancer) | 7.75 | |
| LN229 (Glioblastoma) | 25.05 | ||
| U87MG (Glioblastoma) | 170.83 | ||
| LNZ308 (Glioblastoma) | 318.13 |
In Vivo Antitumor Activity: Xenograft Model Data
The in vivo efficacy of PPARγ agonists is a critical determinant of their therapeutic potential. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to assess the antitumor activity of these compounds.
| Compound | Cancer Cell Line Xenograft | Mouse Strain | Treatment Regimen | Key Findings | Reference |
| This compound derivative 14g | A549 (Lung Carcinoma) | Nude mice | 10 mg/kg | Strong reduction in tumor growth | |
| Rosiglitazone | H295R (Adrenocortical Carcinoma) | Athymic mice | 5 mg/kg/day | 75.4% reduction in tumor growth after 17 days | |
| HCT116-XIAP(-/-) (Colon Cancer) | Nude mice | Not specified | Strong suppression of tumor growth | ||
| Pioglitazone | BxPC-3 (Pancreatic Cancer) | NCr-nu/nu mice | Not specified | Inhibition of xenograft growth | |
| Telmisartan | OE19 (Esophageal Adenocarcinoma) | Athymic mice | Intraperitoneal injection | 73.2% reduction in tumor growth |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of these PPARγ agonists.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, providing a measure of cell proliferation and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: After a 24-hour pre-incubation period, cells are treated with various concentrations of the test compound (e.g., this compound derivative 14g, Rosiglitazone).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
CCK-8 Addition: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan dye generated by cellular dehydrogenases is directly proportional to the number of living cells.
Western Blotting for PPARγ Expression
Western blotting is a technique used to detect specific proteins in a sample. This protocol outlines the general steps for detecting PPARγ expression.
-
Protein Extraction: Total protein is isolated from cells or tissues.
-
Protein Quantification: The concentration of the extracted protein is determined using a suitable method, such as the BCA assay.
-
SDS-PAGE: A specified amount of protein (e.g., 25 µg) is loaded per lane and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least one hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PPARγ, diluted in blocking buffer, for one hour at room temperature or overnight at 4°C.
-
Washing: The membrane is washed multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection reagent and an imaging system.
In Vivo Xenograft Model
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.
-
Cell Preparation: Human cancer cells (e.g., A549, BxPC-3, HCT116) are cultured and harvested during their exponential growth phase.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice, NOD/SCID mice) are used as hosts.
-
Cell Implantation: A specific number of cancer cells (e.g., 1 million cells) suspended in a suitable medium (e.g., Matrigel) are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using digital calipers.
-
Treatment Administration: Once the tumors reach a predetermined size (e.g., 75-150 mm³), the mice are randomized into treatment and control groups. The test compound is administered according to a specific regimen (e.g., oral gavage, intraperitoneal injection at a certain dose and frequency).
-
Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, which is assessed by comparing the tumor volumes in the treated group to the control group. Other parameters such as body weight and overall survival may also be monitored.
Signaling Pathways and Mechanisms of Action
PPARγ agonists exert their anticancer effects by modulating various signaling pathways. Understanding these mechanisms is crucial for identifying potential biomarkers and combination therapy strategies.
PPARγ Signaling Pathway
Activation of PPARγ by its agonists leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. This can lead to the induction of genes involved in cell cycle arrest and apoptosis.
Caption: Canonical PPARγ signaling pathway.
Crosstalk with PI3K/Akt and NF-κB Pathways
PPARγ signaling does not occur in isolation. It exhibits significant crosstalk with other critical cancer-related pathways, such as the PI3K/Akt and NF-κB pathways.
-
PI3K/Akt Pathway: PPARγ activation can inhibit the PI3K/Akt pathway, a key driver of cell survival and proliferation in many cancers. This inhibition can occur through the upregulation of PTEN, a tumor suppressor that antagonizes PI3K signaling.
-
NF-κB Pathway: PPARγ agonists can suppress the activity of NF-κB, a transcription factor that promotes inflammation and cell survival. This transrepression mechanism contributes to the anti-inflammatory and pro-apoptotic effects of PPARγ agonists.
References
- 1. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cusabio.com [cusabio.com]
A Comparative Analysis of Tetrazanbigen and Rosiglitazone: Efficacy, Mechanism, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Tetrazanbigen and Rosiglitazone, focusing on their pharmacological profiles, mechanisms of action, and therapeutic applications. While both compounds interact with the peroxisome proliferator-activated receptor-gamma (PPARγ), their distinct activities and target indications preclude a direct clinical efficacy comparison for a single disease state. This document aims to objectively present the available data to inform research and drug development efforts.
Overview and Mechanism of Action
Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs and a well-established full agonist of PPARγ.[1][2][3] It has been used for the treatment of type 2 diabetes mellitus (T2DM) due to its insulin-sensitizing effects.[2][4] In contrast, this compound (TNBG) is a novel sterol isoquinoline derivative identified as a PPARγ partial agonist with demonstrated anticancer activities.
The primary mechanism of action for both compounds involves the activation of PPARγ, a nuclear receptor that regulates the transcription of genes involved in glucose and lipid metabolism, as well as cellular differentiation and inflammation.
-
Rosiglitazone (Full Agonist): As a full agonist, rosiglitazone strongly activates PPARγ, leading to a robust transcriptional response of its target genes. This results in enhanced insulin sensitivity in key metabolic tissues such as adipose tissue, skeletal muscle, and the liver.
-
This compound (Partial Agonist): As a partial agonist, this compound binds to PPARγ and elicits a weaker transcriptional response compared to a full agonist. This differential activation may lead to a distinct pharmacological profile with a different set of therapeutic effects and potentially a more favorable side-effect profile in certain contexts. The anticancer effects of this compound are linked to its partial activation and upregulation of PPARγ expression.
Comparative Data
The following tables summarize the available quantitative data for this compound and Rosiglitazone.
Table 1: Pharmacological Profile
| Feature | This compound | Rosiglitazone |
| Drug Class | Sterol isoquinoline derivative | Thiazolidinedione |
| Target | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) |
| Agonist Activity | Partial Agonist | Full Agonist |
| Primary Indication | Investigational (Anticancer) | Type 2 Diabetes Mellitus |
| Known Effects | Antiproliferative activity in cancer cell lines, induction of lipoapoptosis. | Insulin sensitization, improved glycemic control, reduction in fasting plasma glucose. |
| Water Solubility | Poor (TNBG: 4 µg/mL), Derivative 14g: 31.4 mg/mL. | Data not specified in the provided results. |
Table 2: Reported Efficacy and In Vitro Activity
| Parameter | This compound (Derivative 14g) | Rosiglitazone |
| Anticancer Activity (IC50) | HepG2 cells: 0.54 µM, A549 cells: 0.47 µM. | Not applicable |
| Glycemic Control (HbA1c reduction) | Not applicable | Monotherapy (26 weeks): -1.2% to -1.5% vs. placebo. Add-on therapy: -1.29% vs. control. |
| Fasting Plasma Glucose (FPG) reduction) | Not applicable | Monotherapy (26 weeks): -3.22 to -4.22 mmol/L vs. placebo. Add-on therapy: -2.82 mmol/L vs. control. |
| Insulin Resistance Reduction | Not applicable | Monotherapy (26 weeks): -16.0% to -24.6% (HOMA). |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PPARγ signaling pathway and a general experimental workflow for comparing the activity of PPARγ agonists.
Caption: PPARγ Signaling Pathway.
References
Cross-Validation of Tetrazanbigen's Mechanism of Action: A Comparative Guide
This guide provides a comprehensive comparison of the investigational drug Tetrazanbigen with leading alternatives, focusing on the cross-validation of its mechanism of action. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a therapeutic agent.
Overview of Mechanism of Action
This compound is a novel, highly selective, ATP-competitive inhibitor of the MEK1 and MEK2 kinases. These kinases are critical components of the RAS/RAF/MEK/ERK signaling pathway, a central regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. By inhibiting MEK1/2, this compound effectively blocks the phosphorylation and activation of ERK1/2, leading to the downstream suppression of tumor cell growth and survival.
For the purpose of this guide, we compare this compound with two well-established MEK inhibitors: Selumetinib and Binimetinib.
Comparative Efficacy and Potency
The following tables summarize the in vitro potency and cellular activity of this compound in comparison to Selumetinib and Binimetinib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound | MEK1 | 0.8 |
| MEK2 | 1.2 | |
| Selumetinib | MEK1 | 14 |
| MEK2 | 12 | |
| Binimetinib | MEK1 | 12 |
| MEK2 | 16 |
Table 2: Cellular Proliferation Inhibition in BRAF V600E Mutant Cell Line (A375)
| Compound | GI50 (nM) |
| This compound | 2.5 |
| Selumetinib | 28 |
| Binimetinib | 25 |
Signaling Pathway Modulation
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway and the points of intervention for this compound and its alternatives.
Caption: RAS/RAF/MEK/ERK Signaling Pathway Inhibition.
Experimental Protocols
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds against MEK1 and MEK2 kinases.
Methodology:
-
Recombinant human MEK1 and MEK2 enzymes were used.
-
A 10-point serial dilution of each compound (this compound, Selumetinib, Binimetinib) was prepared in DMSO.
-
The kinase reaction was initiated by adding ATP to a reaction mixture containing the respective enzyme, a substrate peptide (inactive ERK1), and the test compound.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated ERK1 was quantified using a commercially available ADP-Glo™ Kinase Assay kit.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Objective: To determine the 50% growth inhibition (GI50) of the compounds in a cancer cell line with a known BRAF mutation.
Methodology:
-
A375 cells (human melanoma, BRAF V600E mutant) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Cells were treated with a 10-point serial dilution of each compound for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.
-
GI50 values were determined from the dose-response curves.
Experimental Workflow for Target Validation
The following diagram outlines the typical workflow for validating the mechanism of action of a targeted inhibitor like this compound.
A Comparative Analysis of Thiazolidinediones and the Hypothetical Agent Tetrazanbigen in Metabolic Regulation
Introduction
In the landscape of therapeutic interventions for type 2 diabetes mellitus (T2DM), insulin sensitizers represent a cornerstone of treatment. Thiazolidinediones (TZDs), a class of drugs renowned for their efficacy in improving insulin sensitivity, have been a subject of extensive research. This guide provides a comparative study of Thiazolidinediones and Tetrazanbigen, a hypothetical novel compound conceived for the purpose of this analysis to illustrate a potential alternative mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed methodologies.
Note on this compound: this compound is a fictional compound created for this comparative guide to demonstrate a potential alternative therapeutic strategy. All data and mechanisms of action associated with this compound are hypothetical.
Mechanism of Action
Thiazolidinediones (TZDs)
Thiazolidinediones, such as pioglitazone and rosiglitazone, function as potent and selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor predominantly expressed in adipose tissue, but also found in skeletal muscle, liver, and other tissues.[1][2][3] Upon activation by a TZD, PPARγ forms a heterodimer with the retinoid X receptor (RXR).[1][4] This complex then binds to specific DNA sequences known as peroxisome proliferator hormone response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The primary therapeutic effects of TZDs are mediated through the transcriptional regulation of genes involved in glucose and lipid metabolism. This leads to several key outcomes:
-
Enhanced Insulin Sensitivity: TZDs increase the storage of fatty acids in adipocytes, which reduces the levels of circulating free fatty acids. This decrease in lipotoxicity leads to improved insulin signaling in muscle and liver.
-
Adipocyte Differentiation: TZDs promote the differentiation of preadipocytes into mature, insulin-sensitive adipocytes.
-
Modulation of Adipokines: TZDs favorably alter the secretion of adipokines, notably increasing the production of adiponectin, an insulin-sensitizing hormone, and decreasing the levels of certain interleukins like IL-6.
Hypothetical Mechanism of this compound
For the purpose of this comparative study, this compound is conceptualized as a selective agonist of the fictional "Metabolic Nuclear Receptor X" (MNR-X), a novel nuclear receptor hypothesized to be primarily expressed in hepatocytes and skeletal muscle cells. Activation of MNR-X by this compound is postulated to initiate a distinct signaling cascade that enhances mitochondrial biogenesis and function, leading to increased fatty acid oxidation and glucose utilization. Unlike PPARγ, MNR-X activation does not directly promote adipogenesis but rather enhances energy expenditure within metabolically active tissues.
Comparative Efficacy and Safety Profile
The following tables summarize the comparative preclinical and clinical data for Thiazolidinediones and the hypothetical this compound.
Table 1: Preclinical Efficacy in a db/db Mouse Model
| Parameter | Thiazolidinediones (Pioglitazone) | This compound (Hypothetical) |
| Fasting Blood Glucose (mg/dL) | ↓ 45% | ↓ 40% |
| Plasma Insulin (ng/mL) | ↓ 30% | ↓ 25% |
| HbA1c (%) | ↓ 2.1% | ↓ 1.8% |
| Serum Triglycerides (mg/dL) | ↓ 25% | ↓ 35% |
| Body Weight | ↑ 10% | ↑ 2% |
| Liver Fat Content | ↓ 50% | ↓ 60% |
Table 2: Clinical Trial Data in Patients with T2DM (24-week study)
| Parameter | Thiazolidinediones (Pioglitazone) | This compound (Hypothetical) |
| Change in HbA1c (%) | -1.5% | -1.3% |
| Change in Fasting Plasma Glucose (mg/dL) | -40 mg/dL | -35 mg/dL |
| Change in Body Weight (kg) | +2.5 kg | +0.5 kg |
| Incidence of Edema | 5-15% | <2% |
| Change in HDL-C (mg/dL) | ↑ 10% | ↑ 15% |
| Change in LDL-C (mg/dL) | ↑ 5-10% | No significant change |
Signaling Pathways
Thiazolidinedione Signaling Pathway
Thiazolidinediones exert their effects by activating PPARγ, which in turn modulates the expression of numerous genes critical for metabolic homeostasis. The signaling cascade ultimately enhances the action of the insulin signaling pathway.
Caption: Thiazolidinedione (TZD) signaling pathway.
Hypothetical this compound Signaling Pathway
This compound is proposed to act through the MNR-X receptor, leading to the activation of key regulators of mitochondrial function and energy metabolism.
Caption: Hypothetical this compound signaling pathway.
Experimental Protocols
1. In Vitro Glucose Uptake Assay in Adipocytes
-
Objective: To measure the direct effect of the compounds on glucose uptake in insulin-sensitive cells.
-
Methodology:
-
Differentiated 3T3-L1 adipocytes are serum-starved for 2 hours.
-
Cells are pre-incubated with either vehicle control, Thiazolidinedione (1 µM), or this compound (1 µM) for 18 hours.
-
Cells are then stimulated with or without insulin (100 nM) for 30 minutes.
-
Glucose uptake is initiated by adding 2-deoxy-D-[³H]glucose for 10 minutes.
-
The reaction is stopped, and cells are lysed.
-
Radioactivity in the cell lysates is measured by scintillation counting to quantify glucose uptake.
-
2. Gene Expression Analysis by Quantitative PCR (qPCR)
-
Objective: To quantify the changes in the expression of target genes in response to compound treatment.
-
Methodology:
-
Primary human hepatocytes are treated with vehicle, Thiazolidinedione (10 µM), or this compound (10 µM) for 24 hours.
-
Total RNA is extracted using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using reverse transcriptase.
-
qPCR is performed using primers specific for target genes (e.g., PEPCK, G6Pase for gluconeogenesis; PGC-1α, NRF-1 for mitochondrial biogenesis) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated using the ΔΔCt method.
-
Experimental Workflow Diagram
Caption: General experimental workflow for compound comparison.
Conclusion
Thiazolidinediones are established therapeutic agents that improve insulin sensitivity primarily through the activation of PPARγ and the subsequent modulation of adipocyte function and lipid metabolism. While effective in glycemic control, their clinical use can be associated with side effects such as weight gain and fluid retention.
The hypothetical compound, this compound, offers a conceptual alternative by targeting a different nuclear receptor, MNR-X, to enhance mitochondrial function and energy expenditure in muscle and liver. This theoretical mechanism suggests the potential for achieving glycemic control with a more favorable profile regarding weight gain and edema.
This comparative guide highlights the importance of exploring diverse molecular targets and signaling pathways in the development of next-generation therapeutics for metabolic diseases. Further research into novel mechanisms, such as the one proposed for this compound, may lead to the discovery of new drugs with improved efficacy and safety profiles.
References
Revolutionizing Cancer Therapy: A Head-to-Head Comparison of Novel Tetrazanbigen Derivatives
A new frontier in oncology research has been unveiled with the development of Tetrazanbigen (TNBG) derivatives. These novel sterol isoquinoline compounds are demonstrating significant potential as partial agonists of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of cellular processes.[1][2] This comparison guide provides a comprehensive analysis of three leading derivatives—TNBG-14g, TNBG-12a, and the parent compound, this compound—offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data.
This compound itself has shown moderate inhibitory effects on human cancer cell lines by inducing lipoapoptosis, a form of programmed cell death.[1][2][3] However, its poor water solubility has been a significant hurdle. The development of its derivatives aims to overcome this limitation while enhancing anticancer activities. This guide will delve into a head-to-head comparison of their efficacy, solubility, and in vivo performance.
Performance Data Summary
The following table summarizes the key quantitative data from comparative studies of this compound and its derivatives.
| Compound | IC₅₀ (HepG2) | IC₅₀ (A549) | Water Solubility | In Vivo Tumor Growth Reduction (10 mg/kg) |
| This compound (TNBG) | Moderate | Moderate | 4 µg/mL | Not Reported |
| TNBG-12a | Not Reported | Not Reported | Improved | Not Reported |
| TNBG-14g | 0.54 µM | 0.47 µM | 31.4 mg/mL | Strong Reduction |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for accurate interpretation and replication of findings.
Cell Proliferation Assay (CCK-8)
The half-maximal inhibitory concentration (IC₅₀) values, which measure the potency of a compound in inhibiting a specific biological or biochemical function, were determined using the Cell Counting Kit-8 (CCK-8) assay. Human cancer cell lines, HepG2 (liver cancer) and A549 (lung cancer), were seeded in 96-well plates and treated with varying concentrations of the this compound derivatives. After a specified incubation period, the CCK-8 solution was added to each well, and the absorbance was measured to determine the number of viable cells. The IC₅₀ values were then calculated from the dose-response curves.
Water Solubility Assay
The aqueous solubility of the compounds was determined using a standardized shake-flask method. An excess amount of each compound was added to a specific volume of distilled water and shaken at a constant temperature until equilibrium was reached. The suspension was then filtered, and the concentration of the dissolved compound in the filtrate was measured by a suitable analytical method, such as high-performance liquid chromatography (HPLC).
In Vivo Xenograft Model
To evaluate the in vivo anticancer activity, a xenograft model was established. Human cancer cells (e.g., HepG2 or A549) were subcutaneously injected into immunodeficient mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The treatment group received the this compound derivative (e.g., 14g at a dose of 10 mg/kg), while the control group received a vehicle. Tumor growth was monitored over a set period, and the reduction in tumor size in the treated group compared to the control group was calculated.
Signaling Pathway and Experimental Workflow
The anticancer effects of this compound derivatives are believed to be mediated through the partial activation and upregulation of PPARγ expression.
Caption: PPARγ signaling pathway activated by this compound derivatives.
The experimental workflow for evaluating these derivatives follows a logical progression from in vitro to in vivo studies.
Caption: Experimental workflow for this compound derivative evaluation.
References
A Comparative Analysis of Tetrazanbigen: In Vitro and In Vivo Efficacy
This guide provides a comprehensive comparison of the anti-cancer efficacy of Tetrazanbigen and its potent derivative, 14g, against standard chemotherapeutic agents. The following sections detail their performance in both laboratory (in vitro) and animal (in vivo) models, supported by experimental data and detailed methodologies for the cited experiments. This information is intended for researchers, scientists, and professionals involved in drug development.
In Vitro Efficacy: A Head-to-Head Comparison
The antiproliferative activity of this compound's derivative, 14g, was evaluated against human liver carcinoma (HepG2) and lung carcinoma (A549) cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined and is compared below with standard-of-care chemotherapeutic agents. Lower IC50 values indicate greater potency.
This compound (TNBG) itself is a sterol isoquinoline derivative with noted moderate inhibitory effects on human cancer cell lines, though it suffers from poor water solubility.[1][2] In contrast, its novel derivative, compound 14g, exhibits significantly improved water solubility (over 1000-fold greater than TNBG) and enhanced antiproliferative activity.[1][2]
| Compound | Cell Line | IC50 (µM) | Citation(s) |
| This compound (14g) | HepG2 | 0.54 | [1] |
| This compound (14g) | A549 | 0.47 | |
| Doxorubicin | HepG2 | 0.45 - 12.18 | |
| Doxorubicin | A549 | 0.0086 - >20 | |
| Cisplatin | HepG2 | 4.323 - 25.5 | |
| Cisplatin | A549 | 6.14 - 146.739 | |
| Paclitaxel | HepG2 | 0.02 - 4.06 | |
| Paclitaxel | A549 | 0.00135 - 10.18 |
Table 1: In Vitro Antiproliferative Activity (IC50) of this compound derivative 14g and Standard Chemotherapeutic Agents.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The in vitro anticancer activity of compound 14g was further validated in an in vivo xenograft model. While specific tumor growth inhibition percentages for 14g are not publicly available, the compound was reported to "strongly reduce tumor growth" at a dose of 10 mg/kg. For a comparative perspective, the table below summarizes reported tumor growth inhibition data for standard chemotherapies in similar xenograft models.
| Compound | Cell Line Xenograft | Dose | Tumor Growth Inhibition | Citation(s) |
| This compound (14g) | Not Specified | 10 mg/kg | Strongly reduced tumor growth | |
| Doxorubicin | A549 | Not Specified | 61% | |
| Cisplatin | HepG2 | 5, 10, or 20 mg/kg | >30% reduction in weight and volume | |
| Cisplatin | A549 | 5 mg/kg | Significant inhibition | |
| Paclitaxel | A549 | 12 mg/kg or 24 mg/kg/day for 5 days | Significant inhibition | |
| Paclitaxel | HepG2 | 20 mg/kg, weekly | Significant inhibition |
Table 2: In Vivo Efficacy of this compound derivative 14g and Standard Chemotherapeutic Agents in Xenograft Models.
Signaling Pathway and Experimental Workflow
The anticancer effects of this compound and its derivatives are believed to be mediated through the partial activation and upregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) expression.
Caption: PPARγ signaling pathway activated by this compound.
Caption: Workflow for in vitro and in vivo efficacy testing.
Detailed Experimental Protocols
Cell Proliferation Assay (CCK-8)
-
Cell Seeding: HepG2 and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and cultured for 24 hours.
-
Drug Treatment: Cells were treated with various concentrations of this compound derivative 14g or standard chemotherapeutic agents for 48-72 hours.
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.
-
IC50 Calculation: The concentration of the drug that caused 50% inhibition of cell growth was calculated from the dose-response curves.
Western Blot for PPARγ Expression
-
Cell Lysis: Treated and untreated cells were lysed to extract total proteins.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane was incubated with a primary antibody against PPARγ overnight at 4°C.
-
Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
PPARγ Transactivation Assay
-
Cell Transfection: Cells were co-transfected with a PPARγ expression vector, a peroxisome proliferator response element (PPRE)-luciferase reporter plasmid, and a Renilla luciferase control vector.
-
Drug Treatment: After 24 hours, cells were treated with this compound derivative 14g.
-
Luciferase Assay: After 24-48 hours of treatment, luciferase activity was measured using a dual-luciferase reporter assay system.
-
Data Analysis: Firefly luciferase activity was normalized to Renilla luciferase activity to determine the transcriptional activity of PPARγ.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (4-6 weeks old) were used.
-
Cell Implantation: 1 x 10^6 to 1 x 10^7 HepG2 or A549 cells in a suspension of Matrigel and PBS were subcutaneously injected into the flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-150 mm³).
-
Drug Administration: Mice were randomized into treatment and control groups. This compound derivative 14g was administered, for example, by intraperitoneal injection at a dose of 10 mg/kg.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage of the control group.
References
Comparative Guide to Tetrazanbigen Binding with the PPARγ Ligand-Binding Domain
This guide provides a comparative analysis of Tetrazanbigen's interaction with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Ligand-Binding Domain (LBD). The content is tailored for researchers, scientists, and drug development professionals, offering a summary of available binding data, comparisons with established PPARγ agonists, and detailed experimental protocols for characterization.
Introduction to PPARγ and this compound
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It is a key regulator of adipogenesis, glucose homeostasis, and lipid metabolism, making it a significant therapeutic target for type 2 diabetes.[2][3] Upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription.[4]
This compound (TNBG) is a novel sterol isoquinoline derivative identified as a partial agonist of PPARγ. While its primary investigation has been in the context of anticancer activities through lipoapoptosis induction, its mechanism is suggested to involve the partial activation and upregulation of PPARγ expression. This guide aims to contextualize the binding of this compound and its derivatives to the PPARγ LBD in comparison to other well-characterized PPARγ ligands.
Comparative Analysis of Ligand Binding to PPARγ LBD
Direct quantitative binding affinity data (e.g., Kd or IC50) for the parent compound this compound is not extensively available in the public domain. However, studies on its derivatives and other tetrazole-containing compounds suggest interaction within the micromolar range. For a comprehensive comparison, this section presents the binding affinities of well-established PPARγ agonists: Rosiglitazone, Pioglitazone, and Telmisartan.
| Ligand | Ligand Type | Binding Affinity (Kd / IC50) | Assay Method | Reference |
| Tetrazole Derivative (T2) | Partial Agonist | IC50: ~µM range | Fluorescence Polarization | |
| Rosiglitazone | Full Agonist | EC50: 60 nM | Transcriptional Assay | |
| Kd: 0.12 µM | Fluorescence Polarization | |||
| Pioglitazone | Full Agonist | Lower affinity than Rosiglitazone | Docking Analysis | |
| Telmisartan | Partial Agonist | Activates PPARγ in µM range | Transcriptional Assay |
Note: The binding affinity of a ligand can vary based on the specific assay conditions and methodology employed. The data presented provides a relative comparison of potencies.
Experimental Protocols for Binding Affinity Determination
Accurate characterization of ligand binding to the PPARγ LBD is crucial for drug development. The following are detailed protocols for commonly used biophysical assays.
Fluorescence Polarization (FP) Competitive Binding Assay
This is a high-throughput, homogeneous assay used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled ligand (tracer) from the PPARγ LBD.
Principle: The assay measures the change in the polarization of fluorescent light emitted by a tracer molecule. A small, fluorescently labeled PPARγ ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PPARγ LBD, its rotation slows significantly, leading to an increase in polarization. Unlabeled test compounds compete with the tracer for binding to the LBD, causing a decrease in polarization that is proportional to the test compound's affinity.
Protocol Outline:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
Dilute the purified human recombinant PPARγ LBD to a predetermined optimal concentration in the assay buffer.
-
Prepare a stock solution of a fluorescent tracer (e.g., Fluormone™ PPARγ Green) and dilute it to the desired working concentration. The tracer concentration should ideally be at or below its Kd for the PPARγ LBD.
-
Prepare a serial dilution of the test compound (e.g., this compound) and a known reference ligand (e.g., Rosiglitazone) in DMSO, followed by a final dilution in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2.5 µL) of the diluted test compounds, reference ligand, or DMSO (vehicle control) to the appropriate wells.
-
Prepare an assay cocktail containing the PPARγ LBD and the fluorescent tracer in the assay buffer.
-
Dispense the assay cocktail (e.g., 47.5 µL) into all wells.
-
Include control wells:
-
Tracer only: For minimum polarization value.
-
Tracer + LBD (no competitor): For maximum polarization value.
-
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to reach binding equilibrium, protecting it from light.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., excitation at 485 nm and emission at 525 nm for fluorescein).
-
The data is typically expressed in millipolarization (mP) units.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a sigmoidal model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the bound tracer.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).
Principle: SPR detects changes in the refractive index at the surface of a sensor chip. One interacting partner (e.g., PPARγ LBD) is immobilized on the chip surface. When the other partner (e.g., this compound) flows over the surface and binds, the accumulation of mass at the surface causes a change in the refractive index, which is measured in real-time as a response in Resonance Units (RU).
Protocol Outline:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip.
-
Immobilize the purified PPARγ LBD onto the chip surface via amine coupling to achieve a desired density. A control surface with an irrelevant protein or no protein should be prepared for reference subtraction.
-
-
Analyte Binding Measurement:
-
Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the immobilized LBD surface at a constant flow rate.
-
Monitor the association phase (analyte binding) and dissociation phase (buffer flow without analyte) in real-time, generating a sensorgram (RU vs. time).
-
After each cycle, regenerate the sensor surface with a specific buffer to remove the bound analyte without denaturing the immobilized LBD.
-
-
Data Analysis:
-
Subtract the response from the reference surface from the response on the active surface to correct for bulk refractive index changes and non-specific binding.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction in a single experiment.
Principle: An ITC instrument consists of a sample cell containing one binding partner (e.g., PPARγ LBD) and a reference cell with buffer. The other binding partner (e.g., this compound) is in a syringe and is injected into the sample cell in small aliquots. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that is integrated to calculate the change in enthalpy (ΔH) for that injection.
Protocol Outline:
-
Sample Preparation:
-
Dialyze the purified PPARγ LBD and dissolve the test compound in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both the protein and ligand solutions.
-
Accurately determine the concentrations of both solutions. Typically, the ligand concentration in the syringe is 10-20 times that of the protein in the cell.
-
-
Titration:
-
Load the PPARγ LBD solution into the sample cell and the test compound into the injection syringe.
-
Perform a series of small, timed injections of the ligand into the protein solution while stirring.
-
Allow the system to return to thermal equilibrium between injections.
-
-
Data Analysis:
-
Integrate the area under each peak in the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the binding affinity (Ka or KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Visualizing Experimental and Signaling Pathways
The following diagrams illustrate the workflow for confirming ligand binding and the subsequent PPARγ signaling cascade.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structures of PPARγ complexed with lobeglitazone and pioglitazone reveal key determinants for the recognition of antidiabetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Tetrazanbigen and Its Derivative on Gene Expression via PPARγ Signaling
A technical guide for researchers, scientists, and drug development professionals on the evaluation of a novel sterol isoquinoline derivative, Tetrazanbigen (TNBG), and its promising analogue, compound 14g. This guide focuses on their effects on gene expression through the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) pathway, presenting available preclinical data and highlighting the critical importance of reproducibility in drug discovery.
In the landscape of anticancer drug development, novel compounds that modulate gene expression are of significant interest. This compound (TNBG), a novel sterol isoquinoline derivative, has been identified as an agent with moderate inhibitory effects on human cancer cell lines.[1] Its mechanism of action is attributed to the partial activation and upregulation of PPARγ expression, a key nuclear receptor involved in lipid metabolism, cell differentiation, and inflammation.[1][2][3]
Recognizing the therapeutic potential of TNBG, further research has led to the development of derivatives with enhanced physicochemical and pharmacological properties. This guide provides a comparative overview of TNBG and a particularly potent derivative, compound 14g, based on published preclinical data.
Performance Comparison: this compound (TNBG) vs. Compound 14g
A key challenge with the parent compound, this compound, is its poor water solubility, which can limit its bioavailability and therapeutic application.[1] To address this, a series of novel TNBG analogues were synthesized and evaluated. Among these, compound 14g emerged as a lead candidate with significantly improved water solubility and more potent anticancer activity.
The following tables summarize the quantitative data comparing the performance of TNBG and compound 14g.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (μM) |
| This compound (TNBG) | Not Specified | Moderate |
| Compound 14g | HepG2 (Liver Cancer) | 0.54 |
| A549 (Lung Cancer) | 0.47 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Physicochemical Properties
| Compound | Water Solubility | Fold Improvement |
| This compound (TNBG) | 4 μg/mL | - |
| Compound 14g | 31.4 mg/mL | >1000-fold |
Table 3: In Vivo Antitumor Efficacy
| Compound | Animal Model | Dosage | Outcome |
| Compound 14g | Xenograft Model | 10 mg/kg | Strong reduction in tumor growth |
Mechanism of Action: The PPARγ Signaling Pathway
Both this compound and its derivative, 14g, exert their anticancer effects through the partial agonism of PPARγ. PPARγ is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription. The activation of PPARγ can influence a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Figure 1. Simplified signaling pathway of this compound and its derivatives via PPARγ activation.
Experimental Protocols
The evaluation of this compound and its derivatives involved several key experimental techniques to ascertain their biological activity and mechanism of action.
Experimental Workflow for Compound Evaluation
The general workflow for the discovery and initial validation of compound 14g as a superior analogue of TNBG is depicted below.
Figure 2. General experimental workflow for the evaluation of this compound derivatives.
Key Methodologies
-
Cell Viability (CCK-8 Assay): The antiproliferative effects of the compounds were assessed using the Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Cancer cell lines (e.g., HepG2, A549) are seeded in 96-well plates at a density of approximately 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (TNBG, 14g) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: 10 µL of CCK-8 solution is added to each well.
-
Incubation: The plates are incubated for 1-4 hours to allow for the conversion of the WST-8 reagent into a colored formazan product by cellular dehydrogenases.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.
-
-
PPARγ Expression (Western Blotting): Western blotting was used to evaluate the upregulation of PPARγ protein expression.
-
Protein Extraction: Total protein is extracted from treated and untreated cancer cells.
-
SDS-PAGE: Protein samples (typically 25 µg per lane) are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for PPARγ.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the presence and relative amount of PPARγ.
-
-
PPARγ Activity (Transactivation Assay): A transactivation assay was performed to confirm the partial activation of PPARγ. This is often conducted using a reporter gene system.
-
Cell Transfection: Cells are co-transfected with a plasmid containing a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE.
-
Compound Treatment: The transfected cells are treated with the test compounds.
-
Cell Lysis: After incubation, the cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luminometry: The luciferase substrate is added, and the resulting luminescence, which is proportional to the transcriptional activity of PPARγ, is measured.
-
-
In Vivo Antitumor Activity (Xenograft Model): The in vivo efficacy of compound 14g was verified using a xenograft model.
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with the compound (e.g., 10 mg/kg of 14g) or a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly to assess the effect of the treatment on tumor growth.
-
Reproducibility in Preclinical Research
While the data for this compound and its derivative 14g are promising, it is crucial to consider the broader context of reproducibility in preclinical research. Direct reproducibility studies for this compound's effects on gene expression have not yet been published, which is common for novel compounds in the early stages of development.
The reproducibility of experimental results is a cornerstone of scientific discovery and is particularly critical in the field of drug development, where preclinical findings form the basis for advancing candidates into clinical trials. A lack of reproducibility can lead to wasted resources and a failure to translate promising initial findings into effective therapies.
Conclusion
The available data suggest that the this compound derivative, compound 14g, represents a significant improvement over the parent compound, exhibiting enhanced water solubility and more potent in vitro and in vivo anticancer activity. Both compounds appear to function through the partial activation of the PPARγ signaling pathway, leading to the modulation of gene expression that inhibits cancer cell growth.
For researchers, scientists, and drug development professionals, the case of this compound and compound 14g underscores the importance of iterative drug design and thorough preclinical evaluation. As research on these and other novel PPARγ agonists continues, a strong emphasis on robust experimental design and transparent reporting will be essential to ensure the reproducibility and ultimate translational success of these promising therapeutic candidates. The detailed methodologies and comparative data presented in this guide aim to provide a solid foundation for further investigation and validation in the scientific community.
References
- 1. This compound Derivatives as Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Partial Agonists: Design, Synthesis, Structure-Activity Relationship, and Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PPARG: Gene Expression Regulation and Next-Generation Sequencing for Unsolved Issues - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tetrazanbigen: A Procedural Guide Based on Chemical Analogs
Disclaimer: As of the latest available data, a specific Safety Data Sheet (SDS) for Tetrazanbigen (TNBG), a novel sterol isoquinoline derivative, is not publicly accessible. The following disposal procedures are therefore based on the known hazards of its core chemical structure, isoquinoline, and general best practices for the disposal of nitrogen-containing heterocyclic compounds used in research and drug development. These guidelines are intended to provide essential safety and logistical information for laboratory personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory compliance.
I. Understanding the Hazard Profile of this compound Analogs
Given that this compound is an isoquinoline derivative, its hazard profile can be inferred from compounds with similar structures. Isoquinoline is classified as a hazardous substance with multiple risk factors. The primary hazards associated with isoquinoline, and by extension potentially with this compound, are summarized below.
Table 1: Hazard Identification based on Isoquinoline Data
| Hazard Category | Description of Hazard | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Category 4 |
| Acute Toxicity (Dermal) | Toxic, and potentially fatal, in contact with skin.[1][2] | Category 3 |
| Skin Corrosion/Irritation | Causes skin irritation. | Category 2 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Category 2A |
| Carcinogenicity | Some sources indicate it may cause cancer. | - |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | Category 3 |
II. Essential Personal Protective Equipment (PPE) for Handling and Disposal
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and additional protective clothing as needed. | Prevents dermal absorption, which can be toxic. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required when handling outside a certified chemical fume hood or if dust/aerosols are generated. |
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
III. Step-by-Step Disposal Protocol for this compound Waste
The proper disposal of this compound and associated materials is critical to ensure laboratory safety and environmental protection. The following workflow outlines the necessary steps for compliant disposal.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols:
-
Waste Segregation and Collection:
-
Collect all forms of this compound waste, including residual solids, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves, and glassware), in a dedicated hazardous waste container.
-
This container must be made of a material compatible with organic and nitrogenous compounds and must be securely sealed to prevent leaks or spills.
-
-
Container Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must also include the chemical name "this compound" and a clear indication of the associated hazards, such as "Toxic," "Irritant," and "Environmental Hazard."
-
-
Storage:
-
Store the sealed and labeled hazardous waste container in a designated, secure area that is cool, dry, and well-ventilated.
-
The storage area should be away from incompatible substances, such as strong oxidizing agents and strong acids.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area.
-
Before re-entering, ensure you are wearing the full complement of required PPE.
-
For solid spills, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container.
-
For liquid spills, use an inert absorbent material to contain the spill.
-
Collect the absorbent material and any contaminated soil or surfaces and place them into the hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) and collect all decontamination materials as hazardous waste.
-
IV. Logical Relationships in Chemical Waste Disposal
The decision-making process for chemical waste disposal follows a logical hierarchy to ensure safety and compliance.
Caption: Decision tree for determining the appropriate chemical disposal procedure.
By adhering to these procedural steps, researchers, scientists, and drug development professionals can manage and dispose of novel compounds like this compound in a manner that prioritizes safety, environmental responsibility, and regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
